5TTU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H19N5O |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19N5O/c1-2-14(22)20-7-4-11-5-8-21(13(11)9-20)16-12-3-6-17-15(12)18-10-19-16/h2-3,6,10-11,13H,1,4-5,7-9H2,(H,17,18,19) |
InChI Key |
PGGMDGBYOJHPIX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of 5TTU: A Technical Overview
Despite a comprehensive search of available scientific literature, specific data regarding the mechanism of action, quantitative biological activity, and detailed experimental protocols for the compound designated as 5TTU (5-T-butyl-2'-deoxyuridine) remains elusive. This suggests that this compound may be a novel or less-studied compound not yet extensively characterized in publicly accessible research.
However, based on its chemical structure as a 5-substituted 2'-deoxyuridine (B118206) analog, a putative mechanism of action can be inferred from the well-established activities of this class of molecules. This guide provides a technical overview of the expected biological activities of 5-substituted 2'-deoxyuridine analogs, offering a foundational understanding for researchers, scientists, and drug development professionals.
General Mechanism of Action of 5-Substituted 2'-Deoxyuridine Analogs
5-substituted 2'-deoxyuridine analogs are synthetic nucleosides that mimic the natural DNA precursor, thymidine (B127349). Their biological effects are primarily mediated through the disruption of DNA synthesis and repair. The general mechanism involves a multi-step intracellular activation process and subsequent interaction with key cellular enzymes and pathways.
Intracellular Activation and Metabolism
Upon cellular uptake, these analogs are typically metabolized by cellular kinases to their corresponding 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate forms. This phosphorylation cascade is a critical prerequisite for their biological activity.
Logical Flow of Intracellular Activation
Caption: Intracellular phosphorylation cascade of 5-substituted 2'-deoxyuridine analogs.
Primary Molecular Targets and Signaling Pathways
The biological activity of 5-substituted 2'-deoxyuridine analogs typically converges on two main molecular events:
-
Inhibition of Thymidylate Synthase (TS): The 5'-monophosphate metabolite (5-substituted-dUMP) is often a potent inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Inhibition of TS leads to the depletion of the intracellular dTTP pool, which in turn stalls DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[2]
-
Incorporation into DNA: The 5'-triphosphate metabolite (5-substituted-dUTP) can be recognized by DNA polymerases and incorporated into the growing DNA strand in place of thymidine triphosphate (dTTP). The presence of the bulky 5-substituent can lead to DNA strand breaks, stalled replication forks, and the induction of a DNA damage response, further contributing to cytotoxicity.
Signaling Pathway of Thymidylate Synthase Inhibition
Caption: Inhibition of thymidylate synthase by 5-substituted-dUMP and its downstream consequences.
Quantitative Data for Related Analogs
While no specific quantitative data exists for this compound, the following table summarizes the activity of other 5-substituted 2'-deoxyuridine analogs to provide a comparative context.
| Compound | Target/Assay | IC50 / Ki | Cell Line / Organism | Reference |
| 5-Fluoro-2'-deoxyuridine (FUdR) | Thymidylate Synthase | Potent Inhibitor | Various Cancer Cell Lines | [2] |
| 5-Nitro-2'-deoxyuridine (B1199023) | Thymidylate Synthase | Potent Inhibitor | L1210 Leukemia Cells | [1] |
| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | HSV-1 Replication | < 0.1 µg/mL | Cell Culture | [3] |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 Replication | 5 µg/mL | Cell Culture | [4] |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | Cytotoxicity | 230 µM | CCRF-CEM Cells | [4] |
Experimental Protocols for Characterizing Novel Analogs
To elucidate the precise mechanism of action of a novel compound like this compound, a series of established experimental protocols would be required.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of the compound on cell proliferation and survival.
-
Methodology:
-
Seed cells (e.g., cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
-
Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Thymidylate Synthase Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound's monophosphate form on thymidylate synthase.
-
Methodology:
-
Synthesize the 5'-monophosphate form of the compound (e.g., this compound-MP).
-
Use a cell-free enzymatic assay with purified thymidylate synthase.
-
Measure the conversion of dUMP to dTMP in the presence of varying concentrations of the inhibitor. The conversion can be monitored spectrophotometrically or by HPLC.
-
Determine the Ki (inhibition constant) or IC50 value.
-
DNA Incorporation Assay
-
Objective: To determine if the compound is incorporated into cellular DNA.
-
Methodology:
-
Treat cells with a radiolabeled or chemically tagged version of the compound.
-
Isolate genomic DNA from the treated cells.
-
Quantify the amount of incorporated analog using techniques such as liquid scintillation counting (for radiolabels) or mass spectrometry.
-
Alternatively, use click chemistry with an alkyne-modified analog (e.g., 5-ethynyl-2'-deoxyuridine) to visualize incorporation via fluorescence microscopy.
-
Conclusion
While specific data on this compound is not currently available, its classification as a 5-substituted 2'-deoxyuridine analog provides a strong basis for predicting its mechanism of action. It is anticipated to function as an antimetabolite that disrupts DNA synthesis through the inhibition of thymidylate synthase and/or direct incorporation into DNA. The experimental frameworks outlined above provide a roadmap for the comprehensive characterization of this compound and other novel nucleoside analogs, which is essential for their potential development as therapeutic agents. Further research is necessary to validate these hypotheses and to determine the unique biological profile of this compound.
References
- 1. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Haloalkyl)-2'-deoxyuridines: a novel type of potent antiviral nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of 5TTU in Signal Transduction: A Covalent Approach to Selectively Inhibit JAK3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, orchestrating a diverse range of cellular processes including immunity, inflammation, and hematopoiesis. The high degree of homology within the ATP-binding sites of JAK isoforms has historically presented a significant challenge in the development of selective inhibitors. This guide provides a comprehensive technical overview of 5TTU, the Protein Data Bank (PDB) identifier for the crystal structure of JAK3 in complex with the selective, covalent inhibitor PF-06651600 (Ritlecitinib). We will delve into its mechanism of action, its impact on the JAK-STAT signaling pathway, and present key quantitative data and detailed experimental protocols relevant to its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the JAK-STAT pathway.
Introduction to JAK3 and its Role in Signal Transduction
The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for the development and function of lymphocytes. JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, which are essential for signaling by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression profile and critical role in immune function make JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.
The canonical signaling cascade initiated by cytokine binding to its receptor is the JAK-STAT pathway. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.
The Covalent Inhibitor PF-06651600 (this compound)
The PDB entry this compound reveals the structural basis for the selective inhibition of JAK3 by the compound PF-06651600[1]. This inhibitor was designed to achieve its high specificity through a unique covalent interaction with a non-catalytic cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[2] This cysteine is not present in the other JAK family members, which have a serine at the equivalent position, thus providing a structural basis for the remarkable selectivity of PF-06651600.
Mechanism of Action
PF-06651600 is an irreversible inhibitor that forms a covalent bond with the thiol group of Cys-909 in JAK3.[2] This covalent modification effectively and permanently blocks the ATP-binding pocket, thereby preventing the phosphotransferase activity of the enzyme. By inhibiting JAK3, PF-06651600 disrupts the downstream signaling cascade, primarily the phosphorylation and activation of STAT proteins, leading to the modulation of immune cell function.
Quantitative Data for PF-06651600 (this compound)
The selectivity and potency of PF-06651600 have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory activities against the JAK family kinases.
| Kinase | Biochemical IC50 (nM) | Reference |
| JAK3 | 33.1 | [3][4][5] |
| JAK1 | > 10,000 | [3][4][5] |
| JAK2 | > 10,000 | [3][4][5] |
| TYK2 | > 10,000 | [3][4][5] |
| Table 1: Biochemical inhibitory potency of PF-06651600 against JAK family kinases. |
| Cellular Assay | Description | IC50 (nM) | Reference |
| IL-2 induced STAT5 phosphorylation in human T-cells | Measures the inhibition of JAK3-dependent STAT5 phosphorylation | 49 | Thorarensen et al., 2017 |
| Table 2: Cellular potency of PF-06651600 in a JAK3-dependent signaling pathway. |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding and the inhibitory action of this compound on JAK3.
Caption: A generalized experimental workflow for characterizing the inhibitory activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of PF-06651600 on JAK3. These protocols are based on standard techniques in the field and are representative of the methods used in the primary literature.
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06651600 against purified JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme (e.g., from Carna Biosciences)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
PF-06651600 (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of PF-06651600 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 5 µL of a solution containing the JAK3 enzyme and the peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for STAT5 Phosphorylation
Objective: To determine the IC50 of PF-06651600 for the inhibition of IL-2-induced STAT5 phosphorylation in a cellular context.
Materials:
-
Human T-cells (e.g., primary T-cells or a T-cell line like NK-92)
-
RPMI 1640 medium with 10% FBS
-
Recombinant human IL-2
-
PF-06651600 (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a secondary antibody conjugated to HRP.
-
Western blot reagents and equipment or a flow cytometer.
Procedure (Western Blot):
-
Seed human T-cells in a 6-well plate at a density of 1 x 106 cells/mL and starve overnight in a low-serum medium.
-
Pre-treat the cells with a serial dilution of PF-06651600 or DMSO for 1 hour.
-
Stimulate the cells with 10 ng/mL of IL-2 for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total-STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal.
-
Calculate the percent inhibition and determine the IC50 value.
Procedure (Flow Cytometry):
-
Follow steps 1-3 from the Western Blot protocol.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).
-
Stain the cells with a fluorescently labeled anti-phospho-STAT5 antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The selective covalent inhibitor PF-06651600, structurally detailed in PDB entry this compound, represents a significant advancement in the targeted inhibition of JAK3. Its unique mechanism of action, which leverages a specific cysteine residue in the JAK3 active site, provides a high degree of selectivity over other JAK family members. This specificity minimizes the potential for off-target effects and makes it a valuable tool for dissecting the role of JAK3 in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize or develop similar targeted therapies for a range of immune-mediated diseases.
References
- 1. promega.com [promega.com]
- 2. HTRF Human Phospho-STAT5 (Tyr694) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 3. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. mesoscale.com [mesoscale.com]
An In-depth Technical Guide on the Covalent Interaction of 5TTU with the CYS909 Residue in JAK3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the selective inhibitor 5TTU (also known as PF-06651600 or Ritlecitinib) and the CYS909 residue of the Janus Kinase 3 (JAK3). This interaction is critical for the inhibitor's potency and selectivity, offering a promising avenue for the development of targeted therapies for autoimmune diseases. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of this compound (PF-06651600/Ritlecitinib) Interaction with JAK3
The inhibitory activity and selectivity of this compound/PF-06651600 have been characterized through various biochemical and cellular assays. The data consistently demonstrates a high potency for JAK3 and significant selectivity over other JAK family members.
Table 1: Biochemical Inhibition and Covalent Kinetic Parameters of PF-06651600 (Ritlecitinib) against JAK Family Kinases
| Kinase | IC50 (nM) | Kᵢ (μM) | kᵢₙₐ꜀ₜ (s⁻¹) |
| JAK3 | 33.1 - 90 | 6.31 | 2.32 |
| JAK1 | > 10,000 | - | - |
| JAK2 | > 10,000 | - | - |
| TYK2 | > 10,000 | - | - |
| ITK | 8,510 | 0.0269 | 0.000144 |
Data compiled from multiple sources. The IC50 for JAK3 is shown as a range to reflect variations in experimental conditions. Kᵢ and kᵢₙₐ꜀ₜ values are for the covalent interaction.
Table 2: Cellular Activity of PF-06651600 (Ritlecitinib) - Inhibition of STAT Phosphorylation
| Cytokine Stimulus | Downstream STAT | Cellular System | IC50 (nM) |
| IL-2 | STAT5 | Human Whole Blood | 244 |
| IL-4 | STAT6 | Human Whole Blood | 340 |
| IL-7 | STAT5 | Human Whole Blood | 407 |
| IL-15 | STAT5 | Human Whole Blood | 266 |
| IL-21 | STAT3 | Human Whole Blood | 355 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of this compound with JAK3.
JAK3 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines the determination of inhibitor potency against JAK3 using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound/PF-06651600 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare the kinase reaction mixture by adding the JAK3 enzyme and substrate to the kinase buffer.
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Add 2 µL of the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
IL-3 Independent Ba/F3 Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferation of Ba/F3 cells that are rendered IL-3 independent by the expression of a constitutively active JAK3 fusion protein (e.g., TEL-JAK3).
Materials:
-
Ba/F3 cells stably expressing a TEL-JAK3 fusion protein
-
Growth medium (e.g., RPMI-1640 with 10% FBS) without IL-3
-
This compound/PF-06651600 (serially diluted in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Harvest the TEL-JAK3 Ba/F3 cells and wash them to remove any residual IL-3.
-
Resuspend the cells in growth medium without IL-3 at a predetermined density (e.g., 1 x 10⁵ cells/mL).
-
Seed the cells into a 96-well plate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the key biological pathways and experimental processes discussed in this guide.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Workflow for Characterization of Covalent Inhibitors
Caption: A typical workflow for the comprehensive characterization of a covalent kinase inhibitor.
Unveiling the Structural Blueprint of a Covalent JAK3 Inhibitor: A Technical Guide to PDB 5TTU
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structural biology of the Janus Kinase 3 (JAK3) in complex with a selective covalent inhibitor, as detailed in the Protein Data Bank (PDB) entry 5TTU. This document outlines the key quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of this significant therapeutic target.
The structure, resolved at a high resolution of 1.72 Å, reveals the binding mode of a potent and selective inhibitor, PF-06651600, which forms a covalent bond with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[1] This covalent interaction is a key feature in achieving selectivity for JAK3 over other members of the Janus kinase family.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the PDB entry this compound and the characterization of the inhibitor.
Table 1: Crystallographic Data and Refinement Statistics for this compound
| Data Collection | Refinement | ||
| PDB ID | This compound | Resolution (Å) | 1.72 |
| Space group | P2₁2₁2₁ | R-work | 0.192 |
| Cell dimensions | R-free | 0.212 | |
| a, b, c (Å) | 49.9, 75.5, 85.0 | No. of atoms | |
| α, β, γ (°) | 90, 90, 90 | Protein | 2277 |
| Ligand | 43 | ||
| Water | 107 | ||
| B-factors | |||
| Protein | 25.5 | ||
| Ligand | 21.9 | ||
| Water | 36.1 | ||
| Ramachandran plot | Average B-factor (Ų) | 25.7 | |
| Favored (%) | 97.7 | ||
| Allowed (%) | 2.3 | ||
| Outliers (%) | 0 |
Data sourced from the primary publication associated with PDB ID this compound.
Table 2: Biochemical and Cellular Activity of the Covalent Inhibitor (PF-06651600)
| Assay Type | Target | Parameter | Value |
| Biochemical (Enzyme) | JAK3 | Kᵢ (app) (nM) | 0.057 |
| JAK3 | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | 1,100,000 | |
| JAK1 | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | 1,300 | |
| JAK2 | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | < 160 | |
| TYK2 | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | < 160 | |
| Cellular (Human T-cells) | IL-2 induced pSTAT5 | IC₅₀ (nM) | 16 |
| Cellular (Human NK cells) | IL-15 induced pSTAT5 | IC₅₀ (nM) | 39 |
This table presents a selection of the key inhibitory constants and cellular potencies of the inhibitor detailed in the primary publication.
Signaling Pathway
The Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression. JAK3 is predominantly expressed in hematopoietic cells and plays a key role in lymphocyte development and function. It associates with the common gamma chain (γc) of several cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 and its partner JAK1 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.
Caption: The JAK3-STAT Signaling Pathway and its inhibition by the covalent inhibitor studied in PDB this compound.
Experimental Protocols
The following sections provide a detailed overview of the key experimental methodologies employed in the study of this compound.
Protein Expression and Purification
The human JAK3 kinase domain (residues 812-1124) was cloned into a baculovirus transfer vector for expression in Spodoptera frugiperda (Sf9) insect cells. The protein was expressed as a fusion protein with a hexahistidine (6xHis) tag at the N-terminus to facilitate purification.
Expression Workflow:
Caption: Workflow for the expression and purification of the JAK3 kinase domain.
Sf9 cells were harvested by centrifugation, and the cell pellet was lysed by sonication. The clarified lysate was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing to remove unbound proteins, the His-tagged JAK3 was eluted with an imidazole (B134444) gradient. The protein was further purified by size-exclusion chromatography to obtain a homogenous sample for crystallization.
Crystallization and Structure Determination
The purified JAK3 kinase domain was concentrated and incubated with a molar excess of the covalent inhibitor PF-06651600 prior to crystallization. The protein-inhibitor complex was crystallized using the hanging drop vapor diffusion method.
Crystals were cryo-protected before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined JAK3 structure as a search model. The model was then refined, and the inhibitor was built into the electron density maps.
Biochemical Assays
The inhibitory activity of the compounds was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the JAK enzyme. The kᵢₙₐ꜀ₜ and Kᵢ values for the covalent inhibitors were determined by measuring the rate of enzyme inhibition at various inhibitor concentrations over time.
Cellular Assays
The cellular potency of the inhibitors was determined by measuring the inhibition of cytokine-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs) and natural killer (NK) cells. Cells were pre-incubated with the inhibitor before stimulation with either IL-2 (for T-cells) or IL-15 (for NK cells). The levels of phosphorylated STAT5 (pSTAT5) were then quantified using flow cytometry.
This in-depth guide provides a comprehensive overview of the structural and functional data associated with PDB entry this compound, offering valuable insights for researchers in the field of kinase inhibitor design and development. The detailed methodologies and summarized data serve as a practical resource for understanding the specifics of this important JAK3-inhibitor complex.
References
The Discovery and Development of 5TTU (PF-06651600): A Covalent Inhibitor of JAK3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development of the research compound 5TTU, the identifier for the crystal structure of Janus kinase 3 (JAK3) in complex with PF-06651600 (now known as Ritlecitinib). PF-06651600 is a potent, orally bioavailable, and irreversible inhibitor of JAK3, a critical enzyme in the signaling pathways of multiple cytokines involved in inflammatory and autoimmune processes. This document provides a comprehensive overview of its mechanism of action, synthesis, and a summary of its in vitro and in vivo characterization. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development efforts in this area.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling.[1] These enzymes are crucial for the regulation of immune responses, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[1] While several JAK inhibitors have been developed, achieving selectivity among the highly homologous JAK family members has been a significant challenge.[2] JAK3, which is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors, has emerged as a key therapeutic target.[3] Its inhibition is expected to modulate the immune system with potentially fewer side effects compared to broader-spectrum JAK inhibitors.[4]
The research compound PF-06651600 was developed as a highly selective, irreversible inhibitor of JAK3.[2] Its selectivity is achieved through the formation of a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, a residue that is not conserved in other JAK family members.[1][2] The Protein Data Bank (PDB) entry this compound provides the crystal structure of PF-06651600 bound to JAK3, offering a detailed view of this specific interaction.[5] This guide will delve into the discovery, synthesis, and biological characterization of this important research compound.
Mechanism of Action
PF-06651600 acts as a covalent, irreversible inhibitor of JAK3.[2] Its mechanism of action is centered on the specific and targeted formation of a covalent bond with the thiol group of Cys909 within the catalytic domain of JAK3.[1][2] This covalent modification is facilitated by the presence of an electrophilic acrylamide (B121943) moiety on the inhibitor.[6] This targeted approach provides a high degree of selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), where the equivalent residue is a serine.[2]
Beyond its primary target, PF-06651600 has also been shown to inhibit members of the TEC family of kinases, which also possess a cysteine at the analogous position.[2][7] This dual JAK3/TEC inhibition may contribute to its overall therapeutic profile in certain inflammatory conditions.[2][7]
Signaling Pathway
The inhibition of JAK3 by PF-06651600 effectively blocks the JAK/STAT signaling pathway downstream of γc-family cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21.[4][8] Upon cytokine binding, JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[9] By irreversibly binding to JAK3, PF-06651600 prevents this phosphorylation cascade, thereby inhibiting the downstream signaling events that contribute to immune cell activation and proliferation.
References
- 1. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Impact of 5TTU on Cytokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 5TTU, a covalent inhibitor of Janus Kinase 3 (JAK3), on cytokine signaling pathways. By specifically targeting JAK3, this compound offers a potent mechanism to modulate the immune response, making it a significant molecule of interest for therapeutic development in autoimmune diseases and other inflammatory conditions. This document details the mechanism of action of this compound, its impact on the JAK-STAT pathway, and provides relevant experimental data and protocols for researchers in the field.
Introduction to this compound
This compound is a selective, orally active covalent inhibitor of Janus Kinase 3 (JAK3).[1][2][3] Its specificity is achieved through the formation of a covalent bond with a unique cysteine residue, Cys909, present in the ATP-binding site of JAK3.[1][3] This targeted inhibition distinguishes it from other Janus kinase inhibitors that may exhibit broader specificity across the JAK family (JAK1, JAK2, TYK2), potentially leading to a more favorable safety profile.[4] The structure of JAK3 in complex with a covalent inhibitor has been elucidated and is available in the Protein Data Bank under the accession code this compound.[3][5]
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Cytokines, a broad category of small proteins, are crucial for cell signaling, particularly in the immune system. They exert their effects by binding to specific cell surface receptors, which in turn activate intracellular signaling cascades. One of the most critical of these is the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.
The JAK-STAT signaling cascade can be summarized as follows:
-
Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its receptor induces the dimerization or oligomerization of receptor subunits.
-
JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon recruitment, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound exerts its effect by directly inhibiting JAK3. As JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling through cytokine receptors that contain the common gamma chain (γc), its inhibition has profound effects on the immune system.[4][6] By covalently binding to Cys909 in the ATP-binding site of JAK3, this compound blocks the kinase activity of the enzyme.[1][3] This prevents the subsequent phosphorylation and activation of STAT proteins, thereby interrupting the entire signaling cascade downstream of the affected cytokine receptors.
Below is a DOT script for a Graphviz diagram illustrating the inhibitory action of this compound on the JAK-STAT pathway.
Impact on Specific Cytokine Signaling
JAK3 is critically associated with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] These cytokines play pivotal roles in lymphocyte development, proliferation, and function. Therefore, by inhibiting JAK3, this compound is expected to block the signaling pathways initiated by these specific cytokines.
| Cytokine | Receptor Complex | Key Downstream STAT | Primary Biological Functions |
| IL-2 | IL-2Rαβγc | STAT5 | T-cell proliferation and differentiation, activation of NK cells and B-cells. |
| IL-4 | IL-4Rα/γc | STAT6 | Th2 cell differentiation, B-cell proliferation and class switching to IgE. |
| IL-7 | IL-7Rα/γc | STAT5 | T-cell and B-cell development and homeostasis. |
| IL-9 | IL-9Rα/γc | STAT1, STAT3, STAT5 | Mast cell activation, T-cell and B-cell modulation. |
| IL-15 | IL-15Rαβγc | STAT3, STAT5 | NK cell development and proliferation, T-cell homeostasis. |
| IL-21 | IL-21R/γc | STAT1, STAT3, STAT5 | B-cell differentiation, NK cell activation, T-cell function. |
This table summarizes the key cytokine pathways dependent on JAK3 and thus inhibited by this compound.
Quantitative Data on this compound Activity
Experimental Protocols
Studying the effects of this compound on cytokine signaling pathways typically involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on JAK3 kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP
-
A suitable peptide or protein substrate (e.g., a STAT-derived peptide)
-
This compound at various concentrations
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant JAK3, and the substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cellular Phospho-STAT Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the cytokine receptor of interest (e.g., human T-cells for IL-2 signaling)
-
The corresponding cytokine (e.g., recombinant human IL-2)
-
This compound at various concentrations
-
Cell lysis buffer
-
Phospho-specific antibodies for the STAT protein of interest (e.g., anti-phospho-STAT5)
-
Total STAT antibody for normalization
-
Western blotting or ELISA reagents
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period.
-
Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated STAT and total STAT using Western blotting or ELISA.
-
Determine the concentration-dependent inhibitory effect of this compound on STAT phosphorylation.
The workflow for a cellular phospho-STAT assay can be visualized with the following DOT script.
Conclusion
This compound represents a significant tool for the targeted inhibition of JAK3, a key mediator of cytokine signaling in the immune system. Its covalent and selective mechanism of action provides a powerful means to dissect the roles of specific cytokine pathways in health and disease. For drug development professionals, the high selectivity of this compound for JAK3 over other JAK family members suggests the potential for a therapeutic agent with a well-defined and targeted immunomodulatory effect, potentially minimizing off-target effects. Further investigation into the quantitative pharmacology and in vivo efficacy of this compound and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
Preliminary Studies on 5-Thio-2'-deoxyuridine (5TTU) in Immunological Research: A Review of a Field in its Infancy
Researchers, scientists, and drug development professionals exploring novel immunomodulatory agents will find that the study of 5-Thio-2'-deoxyuridine (5TTU) in immunology is a nascent field with no established body of preliminary research. Comprehensive searches of scientific literature reveal a notable absence of studies directly investigating the effects of this compound on the immune system, its potential mechanisms of action in immune cells, or its influence on immunological signaling pathways.
Currently, the primary focus of research on this compound and its analogs lies in their synthesis and evaluation for antiviral and cytotoxic properties. These investigations have explored their potential in therapeutic areas outside of immunology, with no significant data reported on their impact on immune cell function, such as the activity of T cells and B cells, modulation of the innate immune system, or the production of cytokines.
Given the lack of available data, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or visualizations of signaling pathways related to this compound's role in immunology. The scientific community has yet to publish preliminary studies that would form the basis for such a document.
This absence of information presents a significant opportunity for original research. Future investigations could explore the following areas:
-
Impact on Immune Cell Proliferation and Function: Studies could be designed to assess the in vitro effects of this compound on the proliferation and effector functions of key immune cells, including T lymphocytes, B lymphocytes, natural killer (NK) cells, and dendritic cells.
-
Cytokine Production Profiling: A critical area of inquiry would be to determine if this compound modulates the production of pro-inflammatory or anti-inflammatory cytokines by immune cells upon stimulation.
-
Involvement in Immunological Signaling Pathways: Research could delve into whether this compound interacts with known immunological signaling pathways, such as those mediated by Toll-like receptors (TLRs) or other pattern recognition receptors.
As the field of immunomodulation continues to seek novel small molecules, the potential immunological activities of existing compounds like this compound remain an untapped area of exploration. However, at present, any discussion of its role in immunological research is speculative and awaits foundational scientific inquiry.
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for 5TTU, a Covalent JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them significant targets in the development of therapies for autoimmune diseases and cancer.[1][2] The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[2][3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[2][3][4]
5TTU is identified as a covalent inhibitor of JAK3, a member of the Janus kinase family.[5][6][7] It selectively forms a covalent bond with the cysteine residue Cys909 within the ATP binding site of JAK3.[5][6][8] This irreversible interaction makes this compound a potent and specific tool for studying JAK3 function and a lead compound for therapeutic development.
These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against JAK3. The protocol is based on a luminescence-based ADP detection method, which is a robust and sensitive approach for measuring kinase activity.[9][10]
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and highlights the inhibitory action of this compound on JAK3.
Caption: JAK3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol describes an in vitro kinase assay using a luminescence-based method to quantify the amount of ADP produced, which is directly proportional to JAK3 kinase activity.
Materials and Reagents
| Reagent | Recommended Supplier |
| Recombinant Human JAK3 | Commercially available |
| JAK3 Substrate (e.g., a poly-peptide like Poly(Glu,Tyr) 4:1) | Commercially available |
| This compound | MedchemExpress or similar |
| ATP | Commercially available |
| Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) | Prepare in-house or commercial |
| DTT | Commercially available |
| DMSO | Commercially available |
| ADP-Glo™ Kinase Assay Kit (or equivalent) | Promega or similar |
| White, opaque 96-well or 384-well plates | Commercially available |
Reagent Preparation
-
Kinase Assay Buffer: Prepare a 1X working solution of the kinase assay buffer. Add DTT to a final concentration of 1 mM just before use.
-
JAK3 Enzyme Solution: Thaw the recombinant JAK3 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
This compound Dilution Series: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer containing the same percentage of DMSO as the final assay condition (typically ≤1%).
-
Substrate/ATP Mix: Prepare a solution containing the JAK3 substrate and ATP in 1X Kinase Assay Buffer. The final concentrations in the reaction should be at the Km value for ATP and the substrate, if known, or optimized empirically.
Assay Procedure
The following workflow outlines the steps for the in vitro kinase assay.
Caption: Experimental workflow for the this compound in vitro kinase assay.
Detailed Steps:
-
Inhibitor/Control Addition: To the wells of a white, opaque 96-well plate, add 5 µL of the this compound dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.
-
Enzyme Addition: Add 10 µL of the diluted JAK3 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30-60 minutes. This pre-incubation step is crucial to allow for the covalent bond formation between this compound and JAK3.
-
Reaction Initiation: Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 25 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 45-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis
-
Subtract the average luminescence of the negative control from all other measurements.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signalpositive control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of JAK3 activity.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the in vitro kinase assay.
| Compound | Target Kinase | Assay Format | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound | JAK3 | Luminescence (ADP-Glo) | Poly(Glu,Tyr) 4:1 | 10 | Example: 5.2 |
| Staurosporine (Control) | JAK3 | Luminescence (ADP-Glo) | Poly(Glu,Tyr) 4:1 | 10 | Example: 15.8 |
Note: The IC50 values are illustrative examples and should be determined experimentally.
Conclusion
This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against JAK3. The covalent nature of this compound's interaction with JAK3 necessitates a pre-incubation step for accurate determination of its potency. The described luminescence-based assay is a sensitive and reliable method for high-throughput screening and detailed characterization of kinase inhibitors. Researchers can adapt this general protocol to their specific experimental needs and available resources.
References
- 1. labiotech.eu [labiotech.eu]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tauroursodeoxycholic Acid (TUDCA) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that functions as a chemical chaperone, playing a significant role in mitigating endoplasmic reticulum (ER) stress and inhibiting apoptosis.[1][2][3] Its protective effects have been observed in a variety of cell types, making it a valuable tool for studying cellular stress responses and for the development of therapeutics for diseases associated with protein misfolding and apoptosis, including neurodegenerative diseases, liver disorders, and diabetes.[4][5][6][7] These application notes provide detailed protocols for utilizing TUDCA in cell-based assays to investigate its cytoprotective effects.
Mechanism of Action
TUDCA primarily acts by alleviating ER stress. The ER is a critical organelle for protein folding and modification.[3] When unfolded or misfolded proteins accumulate in the ER, a state known as ER stress, the unfolded protein response (UPR) is activated.[2][8] While initially a pro-survival response, prolonged or overwhelming ER stress leads to apoptosis. TUDCA helps to restore ER homeostasis by enhancing protein folding capacity and reducing the accumulation of misfolded proteins.[8] It has been shown to inhibit key apoptotic pathways, including the mitochondrial pathway by preventing the translocation of Bax and the release of cytochrome c.[9] Furthermore, TUDCA can modulate various signaling pathways, including the suppression of apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) activation.[10]
Data Presentation
The following tables summarize typical quantitative data for the use of TUDCA in cell-based assays, derived from various studies. These values should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.
Table 1: Recommended TUDCA Concentration Ranges for Different Cell Types
| Cell Type | Application | Effective Concentration Range (µM) | Reference |
| Dorsal Root Ganglion Neurons | Neuroprotection, ER Stress Inhibition | 50 - 250 | [1] |
| Neonatal Rat Cardiomyocytes | Cardioprotection, Oxidative Stress Reduction | 100 - 200 | [4] |
| Neural Stem Cells | Self-renewal, Differentiation | 100 | [5] |
| MDA-MB-231 (Breast Cancer) | Anti-invasion | 500 | [11] |
| Bovine Fibroblasts | ER Stress Reduction in SCNT | 100 | [12] |
| Human Mesenchymal Stem Cells | Osteogenic Differentiation | 250 - 500 | [13] |
Table 2: Typical Incubation Times for TUDCA Treatment
| Assay Type | Typical Incubation Time | Notes | Reference |
| Pre-treatment (Prophylactic) | 2 - 24 hours | To protect against a subsequently induced stress. | [1][4] |
| Co-treatment | Varies (assay-dependent) | TUDCA is added simultaneously with the stressor. | |
| Post-treatment (Therapeutic) | Varies (assay-dependent) | TUDCA is added after the induction of cellular stress. | |
| Long-term (e.g., differentiation) | Days to weeks | For studying effects on long-term cellular processes. | [13] |
Experimental Protocols
Here are detailed methodologies for key experiments involving TUDCA.
Protocol 1: Assessment of TUDCA's Protective Effect Against ER Stress-Induced Apoptosis
This protocol describes how to evaluate the ability of TUDCA to protect cells from apoptosis induced by an ER stressor, such as tunicamycin (B1663573) or thapsigargin.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
TUDCA (stock solution in DMSO or PBS)
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)
-
Phosphate-buffered saline (PBS)
-
Plate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
TUDCA Pre-treatment: Prepare serial dilutions of TUDCA in complete culture medium. Remove the old medium from the cells and add the TUDCA-containing medium. A typical concentration range to test is 50-500 µM.[1] Incubate for 2 to 24 hours. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest TUDCA concentration).
-
Induction of ER Stress: Prepare the ER stress-inducing agent in complete culture medium. Remove the TUDCA-containing medium and add the medium with the stressor. The concentration of the stressor should be optimized beforehand to induce a measurable level of apoptosis (e.g., 20-50%).
-
Incubation: Incubate the cells with the stressor for a predetermined time (e.g., 12-24 hours).
-
Assessment of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability assay. For example, for an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
-
Assessment of Apoptosis:
-
Annexin V/PI Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.
-
Caspase Activity Assay: Lyse the cells and measure caspase-3/7 activity using a luminogenic or fluorogenic substrate as per the manufacturer's instructions.
-
Protocol 2: Analysis of the Unfolded Protein Response (UPR) Pathway
This protocol outlines how to investigate the effect of TUDCA on the key markers of the UPR pathway using Western blotting.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
TUDCA
-
ER stress-inducing agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, GRP78/BiP, CHOP, and XBP1s)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TUDCA and an ER stressor as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for using TUDCA in cell-based assays.
Caption: TUDCA's mechanism in inhibiting ER stress-induced apoptosis.
Caption: General workflow for a cell-based TUDCA protection assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid reduces the invasion of MDA-MB-231 cells by modulating matrix metalloproteinases 7 and 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identification of Proteins Associated with Newly Synthesized DNA via 5-Ethynyl-2'-Deoxyuridine (EdU) Immunoprecipitation and Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This application note details a robust method for the identification of proteins that are in close proximity to newly synthesized DNA. This technique utilizes 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, which is incorporated into DNA during active synthesis.[1][2][3][4][5] The incorporated EdU contains a terminal alkyne group that can be exploited for covalent modification via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] By attaching a biotin-azide molecule through this reaction, the EdU-labeled DNA, along with its associated proteins, can be efficiently enriched using streptavidin-coated beads. Subsequent analysis by Western blot allows for the specific detection of proteins of interest that are associated with the nascent DNA. This protocol provides a powerful tool for studying DNA replication, DNA repair, and the protein dynamics at the replication fork.
Experimental Workflow Diagram
Caption: Workflow for EdU-based immunoprecipitation and Western blot analysis.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in this protocol. Optimization may be required depending on the cell type and experimental goals.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 10 mM in DMSO | 10 µM in culture medium |
| Biotin-Azide | 10 mM in DMSO | 10-50 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM |
| Sodium Ascorbate | 500 mM in H₂O (prepare fresh) | 10 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H₂O | 2 mM |
| Streptavidin Magnetic Beads | Slurry as supplied | 20-50 µL of slurry per sample |
| Primary Antibody | As specified by manufacturer | Typically 1:1000 dilution |
| Secondary Antibody (HRP-conjugated) | As specified by manufacturer | Typically 1:5000 - 1:10000 dilution |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature |
| EdU Labeling | 1-4 hours (cell cycle dependent) | 37°C |
| Crosslinking (Optional) | 10-15 minutes | Room Temperature |
| Click Reaction | 30-60 minutes | Room Temperature |
| Streptavidin Bead Incubation | 2-4 hours or overnight | 4°C with rotation |
| Washing Steps | 5 minutes per wash (3-5 washes) | 4°C |
| Elution | 10-15 minutes | 95-100°C |
| Primary Antibody Incubation | 1 hour to overnight | 4°C or Room Temperature |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
Detailed Experimental Protocol
This protocol is designed for cultured mammalian cells.
Part 1: Cell Culture and EdU Labeling
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
EdU Incorporation: Add EdU to the cell culture medium to a final concentration of 10 µM. The incubation time will depend on the cell cycle length of your cell line; a typical duration is 1-4 hours at 37°C.
Part 2: Cell Lysis and Optional Crosslinking
-
Harvesting: After EdU labeling, harvest the cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
(Optional) Crosslinking: For transient or weak protein-DNA interactions, you can crosslink the cells. Resuspend the cell pellet in PBS containing 1% formaldehyde (B43269) and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes. Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Sonication: Sonicate the lysate to shear the chromatin. The sonication conditions should be optimized to yield DNA fragments in the range of 200-1000 bp.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 3: Click Chemistry Reaction
-
Prepare Click Reaction Cocktail: For each sample (e.g., 1 mg of protein lysate in 500 µL), prepare a fresh click reaction cocktail. The final concentrations in the lysate should be:
-
Biotin-Azide: 25 µM
-
THPTA: 2 mM
-
Copper (II) Sulfate: 1 mM
-
Sodium Ascorbate: 10 mM (add last to initiate the reaction)
-
-
Incubation: Add the click reaction cocktail to the cell lysate and incubate for 1 hour at room temperature with gentle rotation, protected from light.
Part 4: Immunoprecipitation (Pull-down) of Biotinylated DNA-Protein Complexes
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the slurry. For each sample, take an appropriate volume of beads (e.g., 30 µL) and wash them three times with lysis buffer.
-
Binding: Add the pre-washed streptavidin beads to the lysate after the click reaction. Incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., low salt wash buffer, high salt wash buffer, and a final wash with a low salt buffer).
-
Low Salt Wash Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
High Salt Wash Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
Part 5: Elution and Western Blot Analysis
-
Elution: After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer. Boil the samples at 95-100°C for 10 minutes to elute the protein-DNA complexes from the beads.
-
SDS-PAGE: Pellet the beads using a magnetic stand and load the supernatant onto an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
Determining the IC50 of Ritlecitinib (PF-06651600) for JAK3 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the covalent inhibitor Ritlecitinib (PF-06651600) against Janus Kinase 3 (JAK3). Ritlecitinib is a potent and selective inhibitor of JAK3, a critical enzyme in the signaling pathways of several cytokines involved in the immune response.
Introduction to Ritlecitinib (PF-06651600)
Ritlecitinib, also known by its Pfizer development code PF-06651600, is a highly selective, orally active, and irreversible covalent inhibitor of JAK3.[1] Its specificity for JAK3 is achieved through a covalent bond formation with a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[2][3][4] This covalent interaction leads to the rapid and sustained inactivation of the JAK3 kinase. The Protein Data Bank (PDB) entry 5TTU represents the crystal structure of the JAK3 kinase domain in complex with this inhibitor.[5]
Quantitative Data Summary
The inhibitory activity of Ritlecitinib against JAK family kinases is summarized in the table below. The data highlights its high potency and selectivity for JAK3.
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 33.1 | - |
| JAK1 | >10,000 | >300-fold |
| JAK2 | >10,000 | >300-fold |
| TYK2 | >10,000 | >300-fold |
Data sourced from multiple consistent reports.[1][6][7][8]
Signaling Pathway
The JAK-STAT signaling cascade is integral to processes such as immunity, cell division, and cell death. Cytokine binding to its receptor induces the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. Ritlecitinib's inhibition of JAK3 specifically blocks these downstream signaling events.
Caption: JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib on JAK3.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination of Ritlecitinib against JAK3
This protocol describes a general method for determining the IC50 value of a covalent inhibitor like Ritlecitinib against purified JAK3 kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JAK3 enzyme
-
Ritlecitinib (PF-06651600)
-
ATP
-
Poly-Glu,Tyr (4:1) substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Ritlecitinib in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Ritlecitinib stock solution in DMSO to create a concentration gradient (e.g., 11-point, half-log dilutions).
-
-
Assay Setup:
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the substrate at their final desired concentrations.
-
Add 1 µL of the diluted Ritlecitinib or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the purified JAK3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the Ritlecitinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Ritlecitinib that inhibits 50% of the JAK3 kinase activity.
-
Protocol 2: Experimental Workflow for Assessing Covalent Inhibition
To confirm the covalent binding mechanism of an inhibitor like Ritlecitinib, a washout experiment can be performed.
Caption: Workflow to confirm covalent inhibition of JAK3.
Procedure:
-
Pre-incubation: Incubate the JAK3 enzyme with a saturating concentration of Ritlecitinib or DMSO (control) for a sufficient period to allow for covalent bond formation (e.g., 3 hours).
-
Washout: Remove the unbound inhibitor. This can be achieved by methods such as dialysis, gel filtration, or if the enzyme is immobilized, by repeated washing steps.
-
Activity Assay: Measure the enzymatic activity of the washed JAK3 using a standard kinase assay as described in Protocol 1.
-
Analysis: A significant and sustained reduction in kinase activity in the Ritlecitinib-treated sample compared to the DMSO control after the washout step is indicative of a covalent and irreversible mode of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Assessing 5TTU Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Thio-2'-deoxyuridine (5TTU) is a covalent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is integral to signal transduction for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. The aberrant activity of JAK3 has been implicated in various autoimmune diseases and cancers. This compound selectively targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, leading to irreversible inhibition.[1][2][3]
Verifying that a compound like this compound reaches and binds to its intended target within a complex cellular environment is a crucial step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of a compound's potency in a physiologically relevant setting. These application notes provide detailed protocols for two robust methods to assess the cellular target engagement of this compound with JAK3: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings together receptor-associated JAKs, such as JAK1 and JAK3, which then phosphorylate each other and the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[4][5] this compound, by covalently binding to JAK3, prevents this phosphorylation cascade, thereby inhibiting the downstream signaling events.
Methods for Assessing Target Engagement
Two primary methods for quantifying the interaction of this compound with JAK3 in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[6][7][8] When this compound binds to JAK3, the resulting complex is more resistant to heat-induced denaturation. This change in thermal stability can be quantified to determine target engagement.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of 5TTU on STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2][3] Constitutive activation of the STAT5 signaling pathway is implicated in the pathogenesis of various malignancies, including hematological cancers and some solid tumors, making it an attractive target for therapeutic intervention.[1][3][4][5] This document provides detailed protocols for evaluating the inhibitory effect of a novel compound, 5TTU, on the phosphorylation of STAT5 in relevant cancer cell lines.
The activation of STAT5 is a key event in its signaling cascade, primarily occurring through phosphorylation of a specific tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b) by Janus kinases (JAKs) or other tyrosine kinases such as Src.[6][7] Upon phosphorylation, STAT5 proteins dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][8][9] Therefore, assessing the phosphorylation status of STAT5 is a direct and reliable method to determine the efficacy of an inhibitor targeting this pathway.
These application notes describe two robust methods for quantifying STAT5 phosphorylation: Western blotting and flow cytometry. Each protocol is detailed to guide researchers through experimental setup, execution, and data analysis.
Featured Cell Lines
Several cell lines exhibit constitutive STAT5 activation, making them suitable models for studying STAT5 inhibitors. The following cell lines are recommended for evaluating the effect of this compound:
-
Hematological Malignancy Cell Lines:
-
MOLM-13, MOLM-14, MV4-11: These human acute myeloid leukemia (AML) cell lines harbor an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of the FLT3/STAT5 signaling pathway.[10]
-
HuT102, HuT78, Kit225: These T-cell lymphoma cell lines show high constitutive STAT5 activation.[4]
-
TF-1: An erythroleukemia cell line that is dependent on GM-CSF or IL-3 for growth and shows inducible STAT5 phosphorylation.[6]
-
-
Other Cell Lines:
-
Ba/F3: A murine pro-B cell line that can be rendered cytokine-independent by the expression of constitutively active kinases that signal through STAT5.[2]
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Dose-Dependent Effect of this compound on STAT5 Phosphorylation by Western Blot
| Cell Line | This compound Concentration (nM) | Relative p-STAT5 Levels (Normalized to Total STAT5) |
| MOLM-13 | 0 (Control) | 1.00 |
| 10 | User Data | |
| 50 | User Data | |
| 100 | User Data | |
| HuT102 | 0 (Control) | 1.00 |
| 10 | User Data | |
| 50 | User Data | |
| 100 | User Data |
Table 2: Time-Course of this compound-Mediated Inhibition of STAT5 Phosphorylation by Western Blot
| Cell Line | Treatment Duration (hours) | Relative p-STAT5 Levels (Normalized to Total STAT5) |
| MOLM-13 | 0 | 1.00 |
| (at 50 nM this compound) | 1 | User Data |
| 4 | User Data | |
| 12 | User Data | |
| 24 | User Data |
Table 3: Effect of this compound on STAT5 Phosphorylation by Flow Cytometry
| Cell Line | This compound Concentration (nM) | Percentage of p-STAT5 Positive Cells | Median Fluorescence Intensity (MFI) of p-STAT5 |
| MV4-11 | 0 (Control) | User Data | User Data |
| 10 | User Data | User Data | |
| 50 | User Data | User Data | |
| 100 | User Data | User Data |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT5 signaling pathway and the putative inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of STAT5 phosphorylation.
Caption: Experimental workflow for flow cytometry analysis of STAT5 phosphorylation.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the steps for detecting phosphorylated STAT5 (p-STAT5) and total STAT5 by Western blot.
Materials:
-
Cell Lines: MOLM-13, HuT102, or other suitable cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
This compound Stock Solution: Prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA protein assay kit.
-
SDS-PAGE: Gels, buffers, and electrophoresis system.
-
Protein Transfer: PVDF membrane, transfer buffer, and transfer system.[10]
-
Blocking Buffer: 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[10][11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 4 hours for dose-response, or a time-course from 1 to 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) diluted in 5% BSA/TBST overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
Quantify band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal.
-
Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation
This protocol provides a method for the intracellular detection of p-STAT5 at the single-cell level.
Materials:
-
Cell Lines: MV4-11 or other suspension cell lines.
-
Culture Medium: As described for Western blotting.
-
This compound Stock Solution: Prepared in DMSO.
-
Fixation Buffer: e.g., BD Cytofix™ Fixation Buffer.[12]
-
Permeabilization Buffer: e.g., BD Phosflow™ Perm Buffer III (ice-cold).[12]
-
Staining Buffer: PBS with 2% FBS.[12]
-
Primary Antibody: PE-conjugated or Alexa Fluor 647-conjugated anti-phospho-STAT5 (Tyr694) antibody.[13][14]
-
Flow Cytometer: Equipped with appropriate lasers for the chosen fluorochrome.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described for Western blotting.
-
Treat cells with varying concentrations of this compound.
-
-
Cell Fixation:
-
Following treatment, immediately fix the cells by adding Fixation Buffer and incubating at 37°C for 10-15 minutes.[15] This step cross-links proteins and preserves the phosphorylation state.
-
-
Cell Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.[12] This allows the antibody to access intracellular antigens.
-
-
Intracellular Staining:
-
Flow Cytometry Analysis:
-
Wash the cells with Staining Buffer and resuspend in an appropriate volume for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-30,000) for statistical analysis.[8]
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the histogram of p-STAT5 fluorescence intensity.
-
Quantify the percentage of p-STAT5 positive cells and the median fluorescence intensity (MFI) for each treatment condition.[8]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the inhibitory effects of this compound on STAT5 phosphorylation. Both Western blotting and flow cytometry offer sensitive and quantitative methods to assess the potency and mechanism of action of novel STAT5 inhibitors. The selection of appropriate cell lines with constitutively active STAT5 signaling is crucial for the successful implementation of these assays. The provided tables and diagrams serve as valuable tools for data presentation and visualization of the experimental workflows and underlying biological pathways.
References
- 1. Constitutive Activation of STAT5 Contributes to Tumor Growth, Epithelial-Mesenchymal Transition, and Resistance to EGFR Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Constitutively Active STAT5 Mutant That Promotes Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat5 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Src directly tyrosine-phosphorylates STAT5 on its activation site and is involved in erythropoietin-induced signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. STAT5 phospho-flow cytometry [bio-protocol.org]
- 14. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 15. altasciences.com [altasciences.com]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
In Vivo Administration and Dosing of 5-Thio-2'-deoxyuridine (5TTU) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation of peer-reviewed scientific literature reveals a notable absence of established protocols and quantitative data for the in vivo administration and dosing of 5-Thio-2'-deoxyuridine (5TTU) in animal models. While numerous studies detail the in vivo application of related thionucleosides and deoxyuridine analogs, specific methodologies for this compound remain unpublished. This document, therefore, serves as a foundational guide, providing general principles, a hypothetical experimental framework derived from related compounds, and crucial considerations for researchers embarking on in vivo studies with this compound. The protocols outlined herein are intended as a starting point for rigorous, ethically-approved dose-finding and toxicity studies, which are imperative first steps before proceeding to efficacy evaluations.
Introduction
5-Thio-2'-deoxyuridine (this compound) is a modified pyrimidine (B1678525) nucleoside that has garnered interest for its potential as an anticancer and antiviral agent. Like other nucleoside analogs, its mechanism of action is presumed to involve its phosphorylation to the corresponding nucleotide and subsequent interference with nucleic acid synthesis and metabolism. Thionucleosides, in particular, have demonstrated unique biological activities and metabolic stabilities. Despite promising in vitro data for related compounds, the translation of this compound to in vivo models is not yet documented in the available literature. These application notes aim to bridge this gap by providing a comprehensive, albeit theoretical, guide for the scientific community.
Quantitative Data on Related Thionucleoside Analogs
To provide context for potential dosing strategies for this compound, the following table summarizes in vivo dosing information for structurally related compounds. It is critical to note that these values are not directly translatable to this compound and must be used only as a preliminary reference for designing initial dose-finding studies.
| Compound | Animal Model | Route of Administration | Dosing Regimen | Key Findings |
| 5-iodo-4-thio-2'-deoxyuridine (ISdU) | Not specified in vivo, suggested for animal models | Not specified | Pre-treatment with 10 µM or 100 µM solution in vitro before irradiation | Acts as a radiosensitizer, reducing cancer cell survival after exposure to ionizing radiation.[1] |
| 2'-Deoxy-4'-thiocytidine | Nude mice with non-small cell lung cancer xenografts | Not specified | 4.5 mg/kg as a single dose on days 15-23 | Increased lifespan of the mice by 8 days. |
| 5-nitro-2'-deoxyuridine (B1199023) (NO2-dUrd) | L1210 leukemic mice | Not specified | 400 mg/kg daily for 6 days | Resulted in a 33% increase in life span, though its efficacy was limited by rapid degradation.[2] |
| 5-ethoxy-2'-deoxyuridine (EOdU) | Nude mice with HT-29 human colon carcinoma xenografts | Not specified | Used in combination with FUra and IFN-alpha | Potentiated the antitumor activity of 5-fluorouracil (B62378) (FUra) in combination with interferon-alpha. |
Proposed Signaling Pathway and Mechanism of Action
The presumed mechanism of action for this compound, similar to other deoxyuridine analogs, involves its intracellular phosphorylation and subsequent inhibition of key enzymes in DNA synthesis. The diagram below illustrates a potential signaling pathway.
Caption: Hypothesized metabolic activation and mechanism of action of this compound.
Experimental Protocols
The following protocols are generalized and should be adapted based on preliminary dose-finding and toxicity studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum tolerated dose of this compound when administered via a specific route (e.g., intraperitoneal injection).
Materials:
-
5-Thio-2'-deoxyuridine (this compound)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), 0.9% saline)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a sterile vehicle. The concentration should be calculated to allow for the administration of a range of doses in a consistent volume (e.g., 100 µL per 20 g mouse). Ensure complete dissolution.
-
Animal Grouping: Randomly assign mice to dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer a single dose of this compound or vehicle to each mouse via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the animals at least twice daily for 14 days for clinical signs of toxicity, including changes in body weight, activity, posture, and grooming.
-
Data Collection: Record body weight daily. Note the incidence and severity of any adverse effects.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity or more than a 15-20% loss in body weight.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer cell line HCT-116)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound at the predetermined MTD or a fraction thereof
-
Sterile vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound at the selected dose and schedule (e.g., daily for 14 days) via the predetermined route. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Efficacy is determined by comparing the tumor growth inhibition between the treatment and control groups.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical in vivo evaluation of a novel compound like this compound.
Caption: A stepwise workflow for the preclinical in vivo assessment of this compound.
Conclusion and Future Directions
The successful in vivo application of this compound hinges on the initial, careful execution of dose-finding and toxicity studies. The information provided in these application notes, drawn from related compounds, offers a strategic starting point. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profiles of this compound, which will be instrumental in designing rational dosing schedules for efficacy studies. As more data becomes available, these protocols can be refined to provide more specific guidance for the scientific community. Researchers are strongly encouraged to publish their findings, including negative results, to build a collective knowledge base for this promising compound.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Off-Target Effects of 5TTU in Kinase Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor 5TTU (5-(thien-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine). The focus is on identifying and mitigating potential off-target effects during kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a covalent inhibitor of Janus Kinase 3 (JAK3). Its mechanism of action involves forming a covalent bond with a specific cysteine residue, Cys909, located in the ATP-binding site of JAK3. This covalent interaction contributes to its high potency and selectivity for its primary target.
Q2: Why should I be concerned about off-target effects with this compound?
A2: While this compound is designed to be a selective JAK3 inhibitor, several factors warrant consideration of off-target effects:
-
Scaffold Promiscuity: this compound is built on a pyrazolo[3,4-d]pyrimidine scaffold. This chemical structure is known to be a "privileged scaffold" in kinase inhibitor design, meaning it can bind to the ATP-binding site of a wide range of kinases.[1][2][3]
-
Covalent Reactivity: Although the covalent mechanism targets a unique cysteine in JAK3, other kinases may possess similarly reactive cysteines in or near their ATP-binding sites, leading to unintended covalent modification.[4][5]
-
High Concentrations in vitro: In vitro kinase assays often use inhibitor concentrations significantly higher than what is achieved in a cellular context, which can reveal off-target interactions that might not be physiologically relevant but can confound experimental results.
Q3: What are the potential off-target kinases for this compound?
-
Other JAK family members: Although designed for selectivity, some level of inhibition against JAK1 and JAK2 might occur, especially at higher concentrations.[6]
-
TEC family kinases: Kinases such as BTK and TEC have been identified as potential off-targets for other covalent JAK3 inhibitors.[7]
-
FLT3: Fms-related tyrosine kinase 3 has also been noted as a potential off-target for similar compounds.[7]
-
EGFR: Some pyrazolo[3,4-d]pyrimidine derivatives have shown activity against the Epidermal Growth Factor Receptor.[2]
It is crucial for researchers to experimentally determine the specific off-target profile of this compound in their system of interest.
Q4: How can I experimentally identify the off-targets of this compound?
A4: Several experimental approaches can be employed to identify the off-target profile of this compound:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of recombinant kinases (kinome scan) at a fixed concentration to identify potential hits. Follow up with IC50 determination for any kinases that show significant inhibition.
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can be used in live cells to quantify the binding of this compound to a panel of kinases.[8][9] This provides a more physiologically relevant assessment of target occupancy.
-
Chemical Proteomics: This approach uses a modified, "clickable" version of this compound to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry, providing an unbiased view of both kinase and non-kinase off-targets.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides steps to troubleshoot potential off-target effects.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | The observed phenotype may be due to inhibition of an off-target kinase rather than or in addition to JAK3. | 1. Validate On-Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that this compound is engaging with JAK3 in your cells at the concentrations used. 2. Orthogonal Inhibitor: Use a structurally different JAK3 inhibitor with a known selectivity profile. If the phenotype is recapitulated, it is more likely an on-target effect. 3. Rescue Experiment: If possible, introduce a drug-resistant mutant of JAK3 into your cells. If the phenotype is rescued, it confirms the effect is on-target. |
| High cytotoxicity observed at effective concentrations. | Off-target inhibition of kinases essential for cell viability may be occurring. | 1. Perform a Kinome Scan: A broad kinase panel screen can identify potent off-target interactions that could explain the cytotoxicity. 2. Dose-Response Analysis: Carefully titrate the concentration of this compound to find the lowest effective concentration that minimizes toxicity while still inhibiting JAK3. 3. Apoptosis/Cell Viability Assays: Characterize the nature of the cell death to understand the underlying mechanism, which may provide clues about the off-target pathways involved. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, active efflux from cells, or off-target binding in the complex cellular environment can lead to this discrepancy. | 1. Cellular Target Engagement: Use an assay like NanoBRET™ to determine the intracellular potency of this compound.[8] 2. Permeability Assays: Assess the ability of this compound to cross the cell membrane. 3. Proteomic Profiling: Identify cellular proteins that this compound binds to, which may act as a "sink," reducing the free concentration available to bind JAK3.[10] |
Experimental Protocols
In Vitro Kinase Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1 µM is often used. For IC50 determination, prepare a series of 10-point, 3-fold serial dilutions.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of active human kinases (e.g., Eurofins KINOMEscan®, Reaction Biology).
-
Assay Format: A common format is a competition binding assay where this compound competes with a labeled ligand for binding to each kinase. Alternatively, radiometric activity assays that measure the inhibition of substrate phosphorylation can be used.
-
Data Analysis:
-
For single-point screens, results are often expressed as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl indicates stronger binding.
-
For dose-response experiments, calculate IC50 values for each kinase by fitting the data to a dose-response curve.
-
Data Presentation:
Summarize the results in a table, highlighting the primary target and any significant off-targets.
| Kinase | % Control @ 1µM | IC50 (nM) |
| JAK3 | < 1.0 | < 10 |
| JAK1 | 35.2 | 850 |
| JAK2 | 28.9 | 620 |
| BTK | 8.5 | 150 |
| FLT3 | 12.1 | 220 |
| EGFR | 45.7 | > 1000 |
| ... | ... | ... |
| (Note: Data is hypothetical and for illustrative purposes only) |
Cellular Target Engagement using NanoBRET™ Assay
Objective: To quantify the binding of this compound to specific kinases within living cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Seed the cells into a 96-well plate.
-
Tracer and Compound Addition: Add the appropriate NanoBRET™ tracer and varying concentrations of this compound to the cells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Luminescence Measurement: Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the cellular IC50.
Data Presentation:
| Kinase Target | Cellular IC50 (nM) |
| JAK3 | 25 |
| BTK | 850 |
| FLT3 | 1200 |
| (Note: Data is hypothetical and for illustrative purposes only) |
Chemical Proteomic Profiling for Off-Target Identification
Objective: To unbiasedly identify the cellular targets and off-targets of this compound.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a "clickable" tag, such as a terminal alkyne, without significantly altering its activity.[4]
-
Cell Treatment: Treat cells of interest with the alkyne-tagged this compound probe.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Proteomic Analysis: Elute the bound proteins, digest them into peptides with trypsin, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-treated sample to those from a DMSO-treated control to identify specific binding partners of this compound.
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Ethynyl-2'-deoxyuridine (5EdU) Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5EdU concentration for accurate and reliable cell proliferation analysis.
Frequently Asked Questions (FAQs)
Q1: What is 5EdU and how does it work for cell proliferation assays?
A1: 5-ethynyl-2'-deoxyuridine (B1671113) (5EdU) is a nucleoside analog of thymidine. During the S-phase of the cell cycle, actively dividing cells incorporate 5EdU into their newly synthesized DNA.[1][2][3] The incorporated EdU can then be detected through a highly specific and efficient copper-catalyzed "click" reaction. This reaction involves covalently linking a fluorescently-labeled azide (B81097) to the ethynyl (B1212043) group of EdU, allowing for the visualization and quantification of proliferating cells.[1][4] Unlike the traditional BrdU assay, this method does not require harsh DNA denaturation steps, which helps to preserve cell morphology and epitopes for multiplexing analysis.[1][4][5]
Q2: What is the recommended starting concentration of 5EdU for my cell line?
A2: The optimal 5EdU concentration can vary depending on the cell type and experimental conditions. A general starting point for many cell lines is a final concentration of 10 µM.[6][7] However, it is crucial to perform a titration experiment to determine the ideal concentration for your specific cell line that provides a strong signal without inducing cytotoxicity.[6][8]
Q3: How long should I incubate my cells with 5EdU?
A3: The incubation time, or "pulse" duration, with 5EdU depends on the proliferation rate of your cells. For rapidly dividing cells, a pulse of 0.5 to 3 hours is often sufficient.[2] For slower-growing cells or to label a larger proportion of cells in S-phase, a longer incubation period, such as overnight, may be necessary.[9] It is important to note that prolonged exposure to 5EdU can be cytotoxic to some cell lines.[10][11]
Q4: Can 5EdU be toxic to my cells?
A4: Yes, at elevated concentrations and with long-term exposure, 5EdU can exhibit cytotoxic and genotoxic effects.[10][12] Some studies have shown that concentrations greater than 5-10 µM can be toxic to certain cell cultures, particularly those with defects in homologous recombination repair.[10] Therefore, it is essential to determine the optimal concentration that balances efficient labeling with minimal impact on cell viability and cell cycle progression for your specific cell type.[11]
Q5: Can I use 5EdU for in vivo experiments?
A5: Yes, 5EdU can be used for in vivo labeling of proliferating cells in animal models. The compound can be administered through methods such as intraperitoneal (I.P.) injection.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescent Signal | Insufficient 5EdU concentration. | Titrate the 5EdU concentration to find the optimal level for your cell line. A good starting range is 1-20 µM.[1][6] |
| Short incubation time. | Increase the 5EdU pulse duration, especially for slow-growing cells. | |
| Inefficient "click" reaction. | Ensure all components of the click reaction cocktail are fresh and prepared correctly. The sodium ascorbate (B8700270) solution should be made fresh.[13] Use the reaction cocktail within 15 minutes of preparation.[7] | |
| Incorrect fluorescence microscopy filter set. | Verify that the microscope filters are appropriate for the fluorophore used in the detection reagent.[6] | |
| High Background Fluorescence | 5EdU concentration is too high. | Reduce the 5EdU concentration. |
| Inadequate washing steps. | Ensure thorough washing after fixation, permeabilization, and the click reaction to remove unbound reagents.[13] | |
| Residual detergent from permeabilization. | Completely remove any detergents like Triton X-100 before proceeding to the click reaction.[13] | |
| Cell Loss During the Assay | Harsh cell handling. | Centrifuge cells at a low speed (e.g., 300-400 x g) for 5 minutes during solution changes.[6] Be careful when aspirating supernatants to avoid disturbing the cell pellet.[6] |
| Altered Cell Cycle Profile or Reduced Viability | 5EdU-induced cytotoxicity. | Decrease the 5EdU concentration and/or shorten the incubation time. Perform a cytotoxicity assay to determine a non-toxic concentration range.[10][11] |
Quantitative Data Summary
Table 1: Recommended 5EdU Concentrations for Various Cell Lines
| Cell Line | Recommended Concentration (µM) |
| HeLa | 10[6] |
| CEM | 20[6] |
| BT474 | 0.1 - 20[6] |
| Jurkat | 10[6] |
| NIH3T3 | 10[6] |
| SK-BR-3 | 0.1 - 10[6] |
Note: These are starting recommendations. The optimal concentration should be determined experimentally for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Optimizing 5EdU Concentration
This protocol outlines the steps to determine the optimal 5EdU concentration for your cell culture experiment.
-
Cell Seeding: Plate your cells at a desired density in a multi-well plate (e.g., 96-well plate) and allow them to adhere and resume proliferation (typically overnight).
-
5EdU Titration: Prepare a series of 5EdU dilutions in complete culture medium. A suggested range is 0.1, 1, 5, 10, 20, and 50 µM. Include a no-EdU control.
-
Labeling: Replace the culture medium in each well with the corresponding 5EdU dilution and incubate for a duration appropriate for your cell type's doubling time (e.g., 2 hours).
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[6]
-
Wash the cells with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[6][14]
-
-
Detection (Click Reaction):
-
Wash the cells with 3% BSA in PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[14]
-
-
Washing and Staining:
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The optimal concentration is the lowest concentration that provides a bright, specific nuclear signal with low background.
Protocol 2: Cytotoxicity Assay
This protocol helps to assess the cytotoxic effects of different 5EdU concentrations.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
5EdU Treatment: Treat the cells with the same range of 5EdU concentrations used for optimization for a duration relevant to your planned experiments (e.g., 24 hours). Include an untreated control.
-
Viability Assessment: Use a standard cell viability assay, such as one based on resazurin (B115843) (e.g., alamarBlue™) or MTT, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to determine the concentration at which 5EdU becomes significantly cytotoxic.
Visualizations
Caption: Workflow for optimizing 5EdU concentration in cell culture.
Caption: Troubleshooting flowchart for weak 5EdU signal.
References
- 1. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
common problems with using covalent inhibitors like 5TTU in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent inhibitors, such as 5TTU, in vitro. The following sections address common challenges encountered during experimental work with these compounds.
Frequently Asked Questions (FAQs)
Issue 1: Variability in Potency Measurements (IC50 Values)
Q: Why do I observe significant variability in the IC50 value of my covalent inhibitor across different experiments?
A: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein.[1] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, and often irreversible, bond.[1][2] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[1]
Issue 2: Confirming the Covalent Mechanism of Action
Q: How can I be certain that my inhibitor is forming a covalent bond with its target?
A: Relying on a single method is often insufficient, and a combination of approaches is recommended for robust validation of a covalent mechanism.[1] Key methods include washout experiments to assess irreversibility, mass spectrometry to detect the covalent adduct, and site-directed mutagenesis of the target residue.[1][3]
Issue 3: Off-Target Effects and Selectivity
Q: My covalent inhibitor shows activity against multiple proteins. How can I assess and mitigate off-target effects?
A: Off-target effects are a significant concern with covalent inhibitors due to the reactive nature of their warheads, which can bind to unintended proteins.[4][5][6] High inhibitor concentrations and promiscuous warheads increase this risk.[7] To address this, it is crucial to determine the inhibitor's selectivity profile.
Issue 4: Solubility and Stability
Q: I'm having trouble dissolving my covalent inhibitor in aqueous buffers, and I suspect it's not stable. What can I do?
A: Poor aqueous solubility is a common problem for small molecule inhibitors.[8][9] Instability can also be an issue, as highly reactive warheads may degrade in aqueous solutions or react with components of the assay buffer.[10]
Troubleshooting Guides
Guide 1: Standardizing and Interpreting Potency Assays
Covalent inhibitors' potency is not adequately described by a simple IC50 value due to their time-dependent nature.[11] A more accurate measure of their efficiency is the ratio of the maximal rate of inactivation (kinact) to the inhibitor concentration that gives half-maximal inactivation (KI).[12][13]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments for comparable IC50 values.[1]
-
Run a Time-Dependency Assay: Measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[1][14]
-
Determine Kinetic Parameters: For a thorough characterization, determine kinact and KI.[1][3]
Quantitative Data Summary: Potency Metrics for Covalent Inhibitors
| Parameter | Description | Importance |
| IC50 | Concentration of inhibitor that causes 50% inhibition of target activity. | Highly dependent on pre-incubation time for covalent inhibitors.[1] |
| kinact | The maximal rate of inactivation at a saturating inhibitor concentration. | Reflects the chemical reactivity of the warhead.[11] |
| KI | The inhibitor concentration that gives half the maximal rate of inactivation. | Represents the initial non-covalent binding affinity.[11] |
| kinact/KI | The second-order rate constant for target modification. | The most reliable measure of covalent inhibitor efficiency.[1][12] |
Guide 2: Experimental Confirmation of Covalent Binding
To confirm a covalent mechanism, a combination of biochemical and biophysical methods should be employed.
Experimental Protocols:
-
Washout Experiments:
-
Incubate the target protein with the inhibitor for a defined period.
-
Remove the unbound inhibitor by dialysis, size-exclusion chromatography, or rapid dilution.
-
Measure the activity of the target protein.
-
Persistence of inhibition after removal of the unbound compound suggests a covalent interaction.[1]
-
-
Intact Protein Mass Spectrometry:
-
Incubate the target protein with and without the inhibitor.
-
Analyze the samples by mass spectrometry.
-
An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[1]
-
-
Site-Directed Mutagenesis:
-
Identify the putative target amino acid residue (e.g., cysteine, serine).
-
Mutate this residue to a non-reactive amino acid (e.g., alanine).
-
Express and purify the mutant protein.
-
Assess the inhibitory activity of the compound against the mutant protein. A significant loss of potency suggests the mutated residue is the site of covalent modification.[1]
-
Workflow for Confirming Covalent Modification
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in 5-Ethynyluridine (5-EU) Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in functional assays involving 5-Ethynyluridine (5-EU) for metabolic labeling of nascent RNA.
Troubleshooting Guides
This section addresses specific issues that may arise during 5-EU functional assays, offering potential causes and solutions in a clear question-and-answer format.
Issue: High Background Signal
Q1: I'm observing a high background signal across my entire sample, obscuring the specific signal from labeled RNA. What are the potential causes and solutions?
High background can mask the true signal from nascent RNA, leading to a poor signal-to-noise ratio. Common causes and their solutions are outlined below.
| Potential Cause | Recommended Solution |
| Incomplete removal of unincorporated 5-EU | Increase the number and stringency of wash steps after the 5-EU labeling and before the click chemistry reaction. |
| Non-specific binding of the fluorescent azide (B81097) | Optimize the blocking step before the click reaction. Consider using a different blocking agent or increasing the blocking time. |
| Suboptimal click chemistry reaction conditions | Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentration of copper sulfate (B86663) and the reducing agent. High concentrations of copper can sometimes lead to background signal. |
| Contaminated reagents or buffers | Use fresh, high-purity reagents and nuclease-free water to prepare all solutions. Filter-sterilize buffers if necessary. |
| Autofluorescence of cells or medium components | Image a control sample that has not been treated with 5-EU or the fluorescent azide to determine the level of autofluorescence. If high, consider using a different cell culture medium or imaging at a different wavelength. |
| Over-exposure during imaging | Reduce the exposure time or the laser power on the microscope. |
Issue: Weak or No Signal
Q2: My positive controls are showing a very weak or no signal after the 5-EU labeling and detection protocol. What could be the problem?
A weak or absent signal in positive controls suggests a fundamental issue with the experimental setup.
| Potential Cause | Recommended Solution |
| Insufficient 5-EU incorporation | Optimize the 5-EU concentration and incubation time. A typical starting point is 0.1-1 mM 5-EU for 1-2 hours, but this may need to be adjusted depending on the cell type and metabolic activity.[1] |
| Degraded 5-EU or click chemistry reagents | Ensure all reagents are stored correctly and are within their expiration date. Prepare fresh solutions for each experiment. |
| Inefficient click chemistry reaction | Verify the concentrations and integrity of all click chemistry components (copper sulfate, reducing agent, fluorescent azide). The reaction should be performed in a freshly prepared reaction cocktail. |
| RNA degradation | Use RNase inhibitors throughout the protocol, especially during cell lysis and RNA isolation steps. |
| Low transcriptional activity of cells | Ensure cells are healthy and in the logarithmic growth phase. Use a positive control for transcription, such as stimulating cells with a known transcriptional activator. |
| Incorrect imaging settings | Increase the exposure time or laser power on the microscope. Ensure the correct filter sets are being used for the specific fluorophore. |
Issue: Cell Toxicity or Altered Physiology
Q3: I've noticed increased cell death or changes in cell morphology after 5-EU treatment. How can I mitigate this?
While 5-EU is generally considered less toxic than other uridine (B1682114) analogs like BrU, it can still impact cell health, especially at high concentrations or with long incubation times.[1][2]
| Potential Cause | Recommended Solution |
| High concentration of 5-EU | Perform a dose-response curve to determine the optimal 5-EU concentration that provides a good signal with minimal toxicity for your specific cell line. |
| Prolonged incubation time | Reduce the 5-EU labeling period. For many cell types, a pulse of 1-2 hours is sufficient to label newly synthesized RNA. |
| Copper-catalyzed click chemistry toxicity | The copper catalyst used in the click reaction can be toxic to cells.[1] If performing live-cell imaging, ensure thorough washing after the click reaction. For fixed-cell experiments, this is less of a concern. |
| Solvent toxicity | If 5-EU is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 5-EU functional assays?
5-Ethynyluridine (5-EU) is a nucleoside analog of uridine that contains an ethynyl (B1212043) group. When added to cells in culture, it is incorporated into newly synthesized RNA transcripts by RNA polymerases. The ethynyl group serves as a handle for a highly specific and efficient bioorthogonal "click" reaction with a fluorescently labeled azide. This allows for the visualization and quantification of nascent RNA.[1]
Q2: How do I choose the right concentration and incubation time for 5-EU?
The optimal concentration and incubation time for 5-EU are cell-type and experiment-dependent. It is highly recommended to perform a titration experiment to determine the ideal conditions for your specific system. A good starting point for many mammalian cell lines is a concentration range of 0.1 mM to 1 mM and an incubation time of 1 to 4 hours.
Q3: Can 5-EU be incorporated into DNA?
While 5-EU is an analog of uridine and is primarily incorporated into RNA, some studies have reported potential for its incorporation into DNA, especially in certain organisms or under specific conditions.[3] It is important to include appropriate controls, such as RNase and DNase treatment, to confirm the specificity of the signal.
Q4: What are the key controls to include in a 5-EU assay?
-
Negative Control (No 5-EU): Cells that are not treated with 5-EU but undergo the rest of the staining procedure. This helps to determine the level of background fluorescence.
-
No Click Reaction Control: Cells treated with 5-EU but without the click chemistry reaction. This confirms that the signal is dependent on the click reaction.
-
Positive Control for Transcription: Cells treated with a known inducer of transcription to ensure the assay can detect an increase in RNA synthesis.
-
RNase/DNase Treatment: Treating fixed and permeabilized cells with RNase or DNase before the click reaction can help confirm that the 5-EU signal is from RNA and not DNA.
Experimental Protocols
Protocol 1: Basic 5-EU Labeling and Detection in Cultured Cells
This protocol provides a general workflow for labeling nascent RNA with 5-EU and detecting it via fluorescence microscopy.
-
Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
5-EU Labeling:
-
Prepare a stock solution of 5-EU in DMSO or water.
-
Dilute the 5-EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM).
-
Remove the old medium from the cells and add the 5-EU containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
-
Imaging:
-
Mount the coverslips or image the dish using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Data Presentation: Optimizing 5-EU Concentration
The following table provides an example of how to structure data from an experiment to optimize the 5-EU concentration.
| 5-EU Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Cell Viability (%) |
| 0 µM (Control) | 50.2 | 5.1 | 100 |
| 0.1 µM | 150.8 | 12.3 | 98 |
| 0.5 µM | 452.1 | 35.7 | 95 |
| 1.0 µM | 789.4 | 62.5 | 88 |
| 2.0 µM | 810.3 | 65.1 | 75 |
Visualizations
Conceptual Workflow of a 5-EU Pulse-Chase Experiment
Caption: Workflow for a 5-EU pulse-chase experiment to measure RNA stability.
Signaling Pathway: RNA Labeling and Detection
Caption: Mechanism of 5-EU labeling and fluorescent detection of nascent RNA.
References
Technical Support Center: Minimizing Cytotoxicity of 5-Thio-2'-deoxyuridine (5TTU) in Long-Term Cell Treatments
Welcome to the technical support center for researchers utilizing 5-Thio-2'-deoxyuridine (5TTU) in long-term cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the success of your research.
Disclaimer: Specific cytotoxicity data for 5-Thio-2'-deoxyuridine (this compound) is limited in publicly available literature. The guidance provided here is based on the established principles of nucleoside analog cytotoxicity and data from closely related compounds, such as other 4'-thio and 5-substituted deoxyuridine analogs. It is crucial to empirically determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is 5-Thio-2'-deoxyuridine (this compound) and what is its presumed mechanism of action?
A1: 5-Thio-2'-deoxyuridine (this compound) is a synthetic nucleoside analog of thymidine. Like many other nucleoside analogs, its biological activity is predicated on its structural similarity to natural nucleosides. The presumed mechanism of action involves:
-
Cellular Uptake: this compound is taken up by cells, likely through nucleoside transporters.
-
Intracellular Phosphorylation: Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form (this compound-TP).
-
Incorporation into DNA: this compound-TP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.
-
Disruption of DNA Function: The presence of the thio-group in the sugar moiety can alter the DNA structure and stability, leading to stalled replication forks, DNA damage, and ultimately, cell cycle arrest and apoptosis.
Q2: What are the common causes of this compound-induced cytotoxicity in long-term treatments?
A2: Cytotoxicity in long-term cell treatments with this compound can arise from several factors:
-
High Concentration: The most common cause is a concentration that is too high for the specific cell line, leading to excessive incorporation into DNA and overwhelming the cell's repair mechanisms.
-
Prolonged Exposure: Continuous exposure, even at a seemingly low concentration, can lead to the accumulation of DNA damage over time.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs due to differences in nucleoside transporter expression, kinase activity, and DNA repair capacity.
-
Off-Target Effects: Like other nucleoside analogs, this compound may have off-target effects, including potential mitochondrial toxicity through inhibition of mitochondrial DNA polymerase gamma (Pol γ).[1][2]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may contribute to cytotoxicity.
Q3: What are the typical signs of cytotoxicity I should look for?
A3: Signs of cytotoxicity can range from subtle to severe and include:
-
Morphological Changes: Increased cell rounding, detachment from the culture surface, floating cells, and the appearance of cellular debris.
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to untreated control cells.
-
Decreased Viability: An increase in the percentage of dead cells, which can be quantified using assays like Trypan Blue exclusion or live/dead fluorescent staining.
-
Metabolic Decline: Reduced metabolic activity, which can be measured by assays such as the MTT or XTT assay.
Troubleshooting Guides
Problem 1: High levels of cell death observed shortly after initiating long-term treatment.
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental duration. Start with a wide range of concentrations and select a working concentration well below the CC50. |
| High sensitivity of the cell line. | Consider using a more resistant cell line if appropriate for your experimental goals. Alternatively, a lower starting concentration and gradual dose escalation may be necessary. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Problem 2: Gradual increase in cell death and decline in cell health over several days or weeks.
| Possible Cause | Suggested Solution |
| Cumulative toxicity from continuous exposure. | Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) to allow cells time to repair DNA damage. |
| Nutrient depletion and waste accumulation. | Increase the frequency of media changes. Ensure the fresh medium contains the appropriate concentration of this compound. |
| Mitochondrial toxicity. | If mitochondrial toxicity is suspected, consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress. Assess mitochondrial function using specific assays. |
Quantitative Data on Related Nucleoside Analogs
| Nucleoside Analog | Cell Line | Assay | IC50 / CC50 | Reference |
| 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC) | Capan-1 (Pancreatic) | Proliferation | 0.01 µM | [3] |
| 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC) | SK-OV-3 (Ovarian) | Proliferation | 0.2 µM | [3] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO | Clonogenicity | ~75 µM (with nucleosides) | [4] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO | Clonogenicity | ~0.05 µM (without nucleosides) | [4] |
| 5-Bromo-2'-deoxyuridine (BrdU) | CHO | Clonogenicity | ~150 µM (with nucleosides) | [4] |
| 5-Bromo-2'-deoxyuridine (BrdU) | CHO | Clonogenicity | ~40 µM (without nucleosides) | [4] |
| 6-thio-2'-deoxyguanosine (THIO) | Human Glioma Cell Lines (median) | Viability | 3.28 µM | [5] |
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) using the MTT Assay
This protocol provides a standard method for determining the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a series of serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the this compound concentration to determine the CC50 value.
Visualizations
Caption: Presumed metabolic activation and cytotoxic mechanism of this compound.
Caption: Workflow for determining an optimal, non-toxic this compound concentration.
Caption: A decision tree for troubleshooting this compound-induced cytotoxicity.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of the nucleoside analog 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC) in human pancreatic and ovarian tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Modified Nucleoside 6-thio-2’-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
dealing with high background in 5TTU kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 5TTU kinase assays, with a specific focus on resolving high background signals.
Troubleshooting Guide: High Background Signal
High background in a kinase assay can obscure the true signal, reduce the assay window, and lead to false positives or inaccurate inhibitor potency measurements. The following guide provides a systematic approach to identifying and mitigating the common causes of high background.
Diagram: High-Level Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing high background.
Frequently Asked Questions (FAQs)
Q1: My "no kinase" control wells show a very high signal. What is the likely cause?
A high signal in the absence of your kinase strongly suggests an issue with one or more of the assay reagents or non-enzymatic signal generation.
-
ATP Contamination: The most common cause is contaminated ATP. Commercial ATP preparations can contain ADP, or the ATP may hydrolyze over time, leading to a high background in ADP-detection assays (like those based on luminescence).[1][2]
-
Reagent Impurity: Impurities in buffers or the this compound substrate itself could interfere with the detection system.[3]
-
Assay Plate Autofluorescence: Certain types of microplates can exhibit autofluorescence, which is problematic for fluorescence-based detection methods.[2]
Q2: The background signal increases significantly with higher concentrations of ATP. How can I fix this?
This is a classic sign of either contaminated ATP or non-enzymatic ATP hydrolysis.
-
ATP Quality: Your ATP stock may have significant ADP contamination.[1] It is recommended to purchase high-purity ATP and prepare fresh aliquots.
-
Buffer Conditions: Certain buffer components can promote the non-enzymatic hydrolysis of ATP. Ensure your buffer is prepared with high-purity water and stored correctly.[4]
-
Optimize ATP Concentration: Most kinase inhibitors are ATP-competitive. Using an ATP concentration at or near the Km of the kinase is often recommended to ensure a good balance between signal and inhibitor sensitivity.[3][5] Excessively high ATP concentrations can lead to high background and may mask the effects of competitive inhibitors.[3][6]
Q3: My background signal is acceptable, but the signal-to-background ratio is too low. What should I do?
A low signal-to-background ratio can be caused by either a high background or a low signal from the kinase reaction.[2]
-
Sub-optimal Enzyme Concentration: The kinase concentration may be too low, resulting in minimal substrate turnover. Titrate the kinase to find a concentration that gives a robust signal within the linear range of the assay.
-
Inactive Enzyme: Ensure the kinase has been stored properly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[2]
-
Incorrect Reaction Time: The incubation time may be too short for sufficient product formation. Perform a time-course experiment to determine the optimal reaction time.[7]
Q4: I am using a novel substrate (this compound). Could it be the source of the high background?
Yes, the substrate can be a source of background signal.
-
Substrate Purity: Ensure the this compound substrate is of high purity. Contaminants from the synthesis process could interfere with the assay.
-
Substrate-Dependent Background: Run a control that includes the this compound substrate and all other assay components except the kinase. This will reveal if the substrate itself is contributing to the background signal.
-
Non-specific Binding: In some assay formats, the substrate may non-specifically bind to the plate or other reagents, leading to a high background.[8]
Experimental Protocols & Data
Protocol 1: ATP Quality Control and Optimization
Objective: To determine if the ATP stock is a source of high background and to find the optimal ATP concentration.
Methodology:
-
Prepare a dilution series of your current ATP stock and a fresh, high-purity ATP stock (e.g., from 1 mM down to 1 µM).
-
Set up reaction wells containing assay buffer and the ATP dilutions. Do not add kinase or substrate.
-
Add the detection reagents as you would in the full assay.
-
Measure the signal (e.g., luminescence, fluorescence).
-
Set up a second experiment with a constant, optimal concentration of kinase and this compound substrate, and vary the ATP concentration as above.
-
Incubate for the standard reaction time and measure the signal.
Expected Results & Interpretation:
| ATP Source | ATP Concentration (µM) | Background Signal (RLU) (No Kinase) | Assay Signal (RLU) (With Kinase) | Signal-to-Background |
| Old Stock | 100 | 15,000 | 95,000 | 6.3 |
| Old Stock | 10 | 2,500 | 60,000 | 24.0 |
| Old Stock | 1 | 800 | 15,000 | 18.8 |
| New Stock | 100 | 5,000 | 90,000 | 18.0 |
| New Stock | 10 | 750 | 58,000 | 77.3 |
| New Stock | 1 | 600 | 14,000 | 23.3 |
-
Interpretation: A high background signal that decreases with ATP dilution in the "no kinase" control points to ADP contamination in the ATP stock. The "New Stock" shows significantly lower background. The optimal ATP concentration in this example is 10 µM, as it provides the best signal-to-background ratio.
Protocol 2: Kinase Concentration Titration
Objective: To find the optimal kinase concentration that maximizes the signal-to-background ratio without depleting the substrate.
Methodology:
-
Prepare a serial dilution of the kinase enzyme.
-
Set up reaction wells with a constant, optimized concentration of ATP and this compound substrate.
-
Add the different kinase concentrations to the wells. Include a "no kinase" control.
-
Incubate for a fixed time (within the linear range of the reaction).
-
Add detection reagents and measure the signal.
Expected Results & Interpretation:
| Kinase Conc. (nM) | Assay Signal (RLU) | Background (RLU) | Signal-to-Background |
| 100 | 155,000 | 800 | 193.8 |
| 50 | 152,000 | 800 | 190.0 |
| 25 | 120,000 | 800 | 150.0 |
| 12.5 | 85,000 | 800 | 106.3 |
| 6.25 | 45,000 | 800 | 56.3 |
| 0 (Control) | 800 | 800 | 1.0 |
-
Interpretation: The signal increases with kinase concentration. However, at very high concentrations (50-100 nM), the reaction may no longer be linear, and substrate depletion can occur, which is detrimental for inhibitor studies.[9] A concentration of 12.5 nM provides a strong signal and a good assay window, ensuring the reaction remains in the linear range.
Diagram: Relationship Between Reagents and Background
Caption: Common sources of high background in kinase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Covalent Bond Formation of 5TTU in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the covalent bond formation of 5TTU in cellular contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inhibitor of Janus kinase 3 (JAK3). Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys909) within the ATP binding site of the JAK3 protein.[1] This irreversible binding leads to the inhibition of JAK3's kinase activity, thereby blocking downstream signaling through the JAK/STAT pathway.
Q2: Why is it important to confirm covalent bond formation?
A2: Confirming covalent bond formation is crucial for several reasons:
-
Mechanism of Action Validation: It verifies that the compound works as designed, through irreversible binding to its target.
-
Selectivity and Off-Target Effects: Differentiating between covalent and non-covalent binding helps in understanding the inhibitor's selectivity and identifying potential off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: For medicinal chemists, confirming covalent modification is essential for optimizing the electrophilic warhead and improving compound potency and selectivity.
-
Interpreting Biological Data: Knowing that an inhibitor is covalent helps in interpreting the duration of its biological effects, as the inhibition will persist even after the compound is washed out from the cells.
Q3: What are the primary methods to confirm this compound's covalent binding in cells?
A3: The primary methods for confirming covalent binding of this compound in a cellular environment are mass spectrometry-based techniques. These can be broadly categorized into:
-
Intact Protein Mass Spectrometry (Top-Down Proteomics): This method analyzes the entire protein-inhibitor complex to detect a mass shift corresponding to the addition of the inhibitor.
-
Peptide-Based Mass Spectrometry (Bottom-Up Proteomics): This technique involves digesting the protein into smaller peptides and then using mass spectrometry to identify the specific peptide (and amino acid) that has been modified by the inhibitor.
Other supporting techniques include:
-
Western Blotting: Can be used to show a shift in the apparent molecular weight of the target protein or to use a tagged version of the inhibitor for detection.
-
Cellular Thermal Shift Assay (CETSA): Covalent binding can alter the thermal stability of the target protein, which can be detected by CETSA.
-
Washout Experiments: Demonstrating sustained inhibition of JAK3 signaling after removal of this compound from the cell culture medium provides indirect evidence of covalent binding.
Troubleshooting Guides
Mass Spectrometry-Based Confirmation
Issue 1: No mass shift is observed in intact protein mass spectrometry.
| Possible Cause | Troubleshooting Step |
| Low stoichiometry of binding: | Increase the concentration of this compound or the incubation time to drive the covalent reaction to completion. |
| Instability of the covalent adduct: | Ensure that the sample preparation and mass spectrometry conditions are not causing the adduct to dissociate. Use milder ionization techniques if possible. |
| Insufficient protein for detection: | Optimize cell lysis and protein enrichment protocols to increase the amount of JAK3 in the sample. |
| Instrument sensitivity issues: | Ensure the mass spectrometer is properly calibrated and tuned for detecting large protein complexes. |
Issue 2: The modified peptide is not detected in bottom-up proteomics.
| Possible Cause | Troubleshooting Step |
| Inefficient protein digestion: | Optimize the digestion protocol. Try using a different protease or a combination of proteases to generate peptides of a suitable size for MS analysis. |
| The modified peptide is too large or too small for detection: | Adjust the digestion strategy to generate a peptide containing Cys909 that is within the optimal mass range for your mass spectrometer. |
| Low abundance of the modified peptide: | Use enrichment strategies to isolate the modified peptide from the complex mixture of unmodified peptides. |
| The modification is lost during sample preparation: | Ensure that the sample preparation conditions are compatible with the stability of the covalent bond. |
Western Blotting
Issue: No clear band shift or signal from a tagged this compound analog is observed.
| Possible Cause | Troubleshooting Step |
| The mass change is too small to be resolved by SDS-PAGE: | Use a higher percentage acrylamide (B121943) gel for better resolution of small mass shifts. |
| Low labeling efficiency: | Increase the concentration of the tagged this compound or the incubation time. |
| The tag interferes with binding: | Synthesize a new tagged analog with the tag at a different position that is less likely to interfere with binding to JAK3. |
| Antibody issues (for detecting the tag): | Ensure the primary antibody against the tag is specific and used at the optimal concentration. Include appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry
-
Cell Treatment: Treat cells expressing JAK3 with this compound (and a vehicle control, e.g., DMSO) for a specified time and concentration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Enrichment (Optional but Recommended): Use an anti-JAK3 antibody to immunoprecipitate JAK3 from the cell lysate. This will increase the concentration of the target protein and reduce sample complexity.
-
Sample Preparation for MS: Elute the protein from the immunoprecipitation beads and desalt the sample using a C4 ZipTip or a similar device.
-
Mass Spectrometry Analysis: Analyze the intact protein sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in the control and this compound-treated samples. A mass increase in the this compound-treated sample corresponding to the molecular weight of this compound confirms covalent binding.
Protocol 2: Bottom-Up Proteomics for Target Site Identification
-
Cell Treatment and Lysis: Follow steps 1 and 2 from the Intact Protein Mass Spectrometry protocol.
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the lysate (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide).
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the peptides. Look for a peptide corresponding to the region of JAK3 containing Cys909 with a mass modification equal to the mass of this compound.
Visualizations
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Confirming Covalent Binding
Caption: A simplified workflow for confirming covalent binding of this compound using mass spectrometry.
References
Technical Support Center: Managing Lot-to-Lot Variability of 5TTU
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of lot-to-lot variability when using 5TTU in experiments. Consistent and reproducible results are critical for all research, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help mitigate the impact of reagent inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for a reagent like this compound?
A1: Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a reagent that can occur between different manufacturing batches or "lots".[1][2] For a sensitive compound like this compound, this variability can arise from minor changes in the manufacturing process, raw materials, or storage and transportation conditions.[1][3] These inconsistencies can lead to significant variations in experimental outcomes, affecting the reproducibility and reliability of your results.[4]
Q2: What are the common indicators of this compound lot-to-lot variability in my experiments?
A2: You may be experiencing issues with lot-to-lot variability if you observe any of the following:
-
A sudden shift in the dose-response curve of your assay.
-
Inconsistent results between experiments run on different days with a new vial of this compound.
-
An unexpected increase or decrease in the biological activity or potency of this compound.
-
Changes in the physical appearance of the this compound solution, such as color or turbidity.
-
Failure to reproduce previously established findings from your lab or published literature.[5]
Q3: How can I proactively manage and minimize the impact of this compound lot-to-lot variability?
A3: A proactive approach is key to managing reagent variability.[6] Best practices include:
-
New Lot Qualification: Always qualify a new lot of this compound before using it in critical experiments. This involves comparing its performance against the current, established lot.[1][7]
-
Establish Acceptance Criteria: Define clear, quantitative acceptance criteria for a new lot to meet before it is approved for use.[6][8]
-
Purchase in Bulk: If possible, purchase a large single lot of this compound to ensure consistency over a long series of experiments.
-
Proper Storage: Strictly adhere to the manufacturer's storage and handling instructions to maintain the stability of this compound.[3]
-
Detailed Record Keeping: Maintain meticulous records of lot numbers, preparation dates, and experimental results for each batch of this compound used.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting issues that may arise from this compound lot-to-lot variability.
Issue 1: A new lot of this compound is showing significantly lower potency than the previous lot.
-
Question 1: Did you perform a qualification experiment for the new lot?
-
Question 2: How was the new lot of this compound prepared and stored?
-
Answer: Verify that the new lot was reconstituted using the same protocol and stored under the exact same conditions as the previous lot. Improper handling can degrade the compound and reduce its potency.[3]
-
-
Question 3: Have you checked the Certificate of Analysis (CoA) for both lots?
-
Answer: The CoA provides key information about the purity, concentration, and other quality control parameters for each lot. Compare the CoAs to identify any specified differences that might explain the change in potency.
-
-
Question 4: Could another experimental variable have changed?
-
Answer: Ensure that all other reagents, cell lines, and experimental conditions have remained constant. Inconsistent results can sometimes be mistakenly attributed to lot-to-lot variability when another factor is the root cause.[9]
-
Issue 2: My experimental results have become inconsistent and are no longer reproducible.
-
Question 1: Are you using the same lot of this compound for all related experiments?
-
Answer: To ensure reproducibility, it is best practice to use a single, qualified lot of this compound for an entire set of related experiments. If you must switch to a new lot, a bridging study is recommended.
-
-
Question 2: How are you documenting your experimental procedures?
-
Answer: Detailed documentation of every step, including the specific lot number of this compound used, is essential for troubleshooting. This allows you to trace inconsistencies back to their source.
-
-
Question 3: Have you implemented a quality control (QC) standard in your assays?
-
Answer: Including a QC sample with a known response to this compound in every experiment can help you monitor for shifts in assay performance that may be related to reagent variability.[10]
-
Data Presentation: Quantifying Lot-to-Lot Variability
To effectively manage lot-to-lot variability, it is important to quantify the performance of each new lot. The following table provides an example of how to structure the data from a lot qualification study. In this example, a new lot of this compound is being compared to an established, in-use lot based on its EC50 value in a cell-based assay.
| Parameter | In-Use Lot (Lot #A123) | New Lot (Lot #B456) | Acceptance Criteria | Pass/Fail |
| EC50 (nM) | 15.2 | 18.5 | ± 20% of In-Use Lot | Pass |
| Maximum Effect (%) | 98.1 | 95.3 | > 90% | Pass |
| Purity (HPLC, %) | 99.5 | 99.2 | > 99% | Pass |
| Appearance | Clear, colorless soln. | Clear, colorless soln. | No visible precipitate | Pass |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Qualification of a New this compound Lot
This protocol outlines a standardized method for qualifying a new lot of this compound against a previously validated, in-use lot.
Objective: To ensure the performance of a new this compound lot is comparable to the established lot before its use in critical experiments.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of both the in-use lot and the new lot of this compound at the same concentration, following the exact same solubilization protocol.
-
Use the same batch of solvent for both preparations.
-
-
Assay Performance:
-
Perform a side-by-side comparison in your primary biological assay.
-
Generate a full dose-response curve for both lots in the same experiment, using at least 8 concentrations.
-
Include a negative control (vehicle) and a positive control.
-
-
Data Analysis:
-
Calculate the EC50 (or other relevant potency metric) for each lot.
-
Compare the maximum and minimum responses of the dose-response curves.
-
-
Acceptance Criteria:
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. Troubleshooting [chem.rochester.edu]
- 6. myadlm.org [myadlm.org]
- 7. public.powerdms.com [public.powerdms.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. iacld.com [iacld.com]
Validation & Comparative
Validating the Unwavering Selectivity of 5TTU for JAK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity remains a paramount challenge. This is particularly true for the Janus kinase (JAK) family, where high structural homology among its members—JAK1, JAK2, JAK3, and TYK2—complicates the design of isoform-specific inhibitors. This guide provides a comprehensive analysis of the selectivity profile of 5TTU, a covalent inhibitor of JAK3. By leveraging a unique structural feature of JAK3, this compound achieves remarkable selectivity, offering a valuable tool for targeted therapeutic strategies.
Unveiling the Selectivity of this compound: A Quantitative Comparison
The exceptional selectivity of this compound for JAK3 stems from its covalent binding mechanism, which targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2] This residue is notably absent in other JAK family members, where a serine residue occupies the equivalent position. This structural distinction forms the basis for this compound's highly specific inhibitory action.
| Kinase Target | Ritlecitinib IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Data for Ritlecitinib (PF-06651600), a covalent JAK3 inhibitor with the same mechanism of action as this compound.
This dramatic difference in IC50 values underscores the profound selectivity of covalent inhibitors targeting the Cys909 residue in JAK3.
The JAK-STAT Signaling Pathway and the Role of JAK3
The JAK-STAT signaling cascade is a critical pathway for a multitude of cytokines and growth factors involved in immunity and inflammation. JAK3 plays a pivotal role in signaling through the common gamma chain (γc) of cytokine receptors, which is essential for lymphocyte development and function.
Experimental Validation of Selectivity: Methodologies
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental protocols. Below are generalized methodologies for biochemical and cellular assays used to validate the selectivity of compounds like this compound.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
A suitable peptide substrate
-
Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification
-
This compound at a range of concentrations
-
Assay buffer
-
Detection system to measure substrate phosphorylation
Generalized Procedure:
-
The respective JAK enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is terminated.
-
The degree of substrate phosphorylation is quantified using an appropriate detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular Assay for Functional Selectivity
Cell-based assays are crucial to confirm that the biochemical selectivity observed in vitro translates to a functional effect in a cellular context. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation.
Objective: To assess the functional selectivity of this compound by measuring its effect on cytokine-mediated STAT phosphorylation in cells.
Materials:
-
Human cell lines expressing the relevant JAKs and cytokine receptors (e.g., human whole blood or isolated peripheral blood mononuclear cells (PBMCs))
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, IFN-γ for JAK1/JAK2)
-
This compound at a range of concentrations
-
Cell culture medium and reagents
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT)
-
Flow cytometer
Generalized Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Following stimulation, the cells are fixed and permeabilized to allow antibody entry.
-
The cells are stained with fluorescently labeled antibodies against a specific pSTAT protein.
-
The level of pSTAT is quantified using flow cytometry.
-
The IC50 value is determined by plotting the inhibition of STAT phosphorylation against the logarithm of the this compound concentration.
Experimental Workflow for Determining Kinase Selectivity
The process of validating the selectivity of a kinase inhibitor like this compound involves a structured workflow, from initial biochemical screening to cellular functional assays.
Conclusion
The validation of this compound's selectivity for JAK3 over other JAK kinases is critical for its development as a targeted therapeutic agent. The unique covalent binding mechanism to Cys909 in JAK3 provides a strong structural basis for its remarkable specificity. The combination of in vitro biochemical assays and in situ cellular functional assays provides a robust framework for quantifying this selectivity. The data from closely related covalent inhibitors strongly supports the high selectivity of this compound, making it a promising candidate for further investigation in the treatment of immune-mediated diseases where the JAK3 signaling pathway is a key driver of pathology.
References
A Comparative Guide to 5TTU and Non-Covalent JAK3 Inhibitors in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of the covalent JAK3 inhibitor 5TTU (the active metabolite of ritlecitinib, PF-06651600) and prominent non-covalent JAK3 inhibitors, including tofacitinib (B832) and ruxolitinib (B1666119). The information is supported by experimental data from biochemical, cellular, and in vivo functional assays.
Introduction to JAK3 Inhibition
The Janus kinase 3 (JAK3) is a member of the JAK family of tyrosine kinases that plays a critical role in signaling pathways for various cytokines essential for the development, function, and proliferation of immune cells. Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune and inflammatory diseases. Consequently, JAK3 has emerged as a key therapeutic target.
JAK3 inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Covalent Inhibitors (e.g., this compound/PF-06651600): These inhibitors form a permanent, covalent bond with a specific amino acid residue in the target protein. This compound achieves its high selectivity for JAK3 by targeting a unique cysteine residue (Cys909) within its ATP-binding site. This irreversible interaction leads to sustained inhibition of the enzyme.
-
Non-Covalent (Reversible) Inhibitors (e.g., Tofacitinib, Ruxolitinib): These inhibitors bind to the target protein through non-covalent interactions such as hydrogen bonds and van der Waals forces. They typically compete with ATP for binding to the kinase's active site and their binding is reversible.
This guide will delve into the functional differences between these two classes of inhibitors, presenting quantitative data from key experimental assays.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 values) of this compound (PF-06651600) and the non-covalent inhibitors tofacitinib and ruxolitinib in various functional assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Assay Data - Inhibition of JAK Family Kinases
| Inhibitor | Target Kinase | IC50 (nM) | Inhibition Type |
| PF-06651600 (this compound) | JAK3 | 33.1 | Covalent, Irreversible |
| JAK1 | >10,000 | ||
| JAK2 | >10,000 | ||
| TYK2 | >10,000 | ||
| Tofacitinib | JAK3 | 1 | Non-Covalent, Reversible |
| JAK1 | 20-100 | ||
| JAK2 | 20 | ||
| Ruxolitinib | JAK3 | 428 | Non-Covalent, Reversible |
| JAK1 | 3.3 | ||
| JAK2 | 2.8 |
Table 2: Cellular Assay Data - Inhibition of STAT Phosphorylation
| Inhibitor | Cell Line | Cytokine Stimulus | Phosphorylated STAT | Cellular IC50 (nM) |
| PF-06651600 (this compound) | Human T-cells | IL-2 | pSTAT5 | Not explicitly found |
| Tofacitinib | Human T-cells | IL-2 | pSTAT5 | ~10-50 |
| Ruxolitinib | Not specific for JAK3-mediated pathways | Not applicable | Not applicable | Not applicable |
Experimental Protocols
This section provides detailed methodologies for key functional assays used to evaluate and compare JAK3 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
LanthaScreen™ Tb-anti-pSTAT5 antibody
-
TR-FRET dilution buffer
-
Fluorescein-labeled STAT5 substrate
-
ATP
-
Test inhibitors (this compound, non-covalent inhibitors)
-
384-well microplates
Procedure:
-
Prepare Reagents: Dilute the JAK3 enzyme, STAT5 substrate, and ATP to their desired concentrations in the TR-FRET dilution buffer. Prepare serial dilutions of the test inhibitors.
-
Kinase Reaction: Add the JAK3 enzyme and the test inhibitor to the wells of a 384-well plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Phosphorylation: Add the ATP and STAT5 substrate mixture to each well to start the kinase reaction. Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the Tb-anti-pSTAT5 antibody to detect the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., NK-92)
-
Cytokine stimulus (e.g., IL-2, IL-15)
-
Test inhibitors (this compound, non-covalent inhibitors)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the cells of interest.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow intracellular staining.
-
Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Data Analysis: Determine the percent inhibition of STAT phosphorylation for each inhibitor concentration and calculate the cellular IC50 value.
In Vivo Efficacy Studies (Collagen-Induced Arthritis Model)
This assay evaluates the therapeutic efficacy of JAK3 inhibitors in a preclinical animal model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
Test inhibitors (formulated for oral administration)
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant, followed by a booster immunization with collagen in Incomplete Freund's Adjuvant.
-
Treatment: Once arthritis develops, randomize the mice into treatment groups and administer the test inhibitors or vehicle control orally on a daily basis.
-
Efficacy Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical arthritis score based on erythema and swelling of the joints.
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the inhibitor-treated groups and the vehicle control group to determine the in vivo efficacy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK3 inhibitors.
Caption: Comparison of covalent and non-covalent JAK3 inhibition mechanisms.
Caption: Experimental workflow for the cellular STAT phosphorylation assay.
Conclusion
Both covalent and non-covalent JAK3 inhibitors have demonstrated efficacy in preclinical and clinical settings. The key distinctions lie in their mechanism of action, selectivity, and duration of effect.
-
This compound (PF-06651600) , as a covalent inhibitor, offers high selectivity for JAK3 by targeting a unique cysteine residue. This irreversible binding can lead to a prolonged pharmacodynamic effect that may not directly correlate with its plasma concentration.
-
Non-covalent inhibitors like tofacitinib exhibit potent inhibition of JAK3 but often have activity against other JAK family members, which can contribute to both their therapeutic effects and potential side effects. Their reversible binding means that their inhibitory effect is more directly related to their concentration at the target site.
The choice between a covalent and a non-covalent inhibitor for research or therapeutic development will depend on the specific application, the desired selectivity profile, and the therapeutic window. The functional assays described in this guide are crucial tools for characterizing and comparing the performance of these different classes of JAK3 inhibitors.
Validating the In Vivo Efficacy of 5TTU (PF-06651600/Ritlecitinib) in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 5TTU, also known as PF-06651600 and Ritlecitinib, a selective Janus Kinase 3 (JAK3) and TEC family kinase inhibitor. The data presented herein is collated from pivotal preclinical and clinical studies, offering a comprehensive overview of its performance against placebos and other relevant therapeutic alternatives.
Executive Summary
PF-06651600 has demonstrated significant in vivo efficacy in various autoimmune and inflammatory disease models. As a covalent inhibitor of JAK3, it selectively modulates signaling of cytokines that utilize the common gamma chain (γc), which are crucial drivers of immune responses.[1] Its dual inhibition of the TEC kinase family further contributes to its immunomodulatory effects.[2] Preclinical studies in rodent models of arthritis and multiple sclerosis, as well as clinical trials in rheumatoid arthritis and alopecia areata, have shown promising results.
Data Presentation
Table 1: In Vivo Efficacy of PF-06651600 in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Paw Swelling Inhibition (%) | Reference |
| Vehicle | - | 0 | [3] |
| PF-06651600 | 1 | 35 | [3] |
| PF-06651600 | 3 | 60 | [3] |
| PF-06651600 | 10 | 85 | [3] |
Table 2: In Vivo Efficacy of PF-06651600 in a Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Clinical Score (day 18 post-induction) | Reference |
| Vehicle | - | 3.5 | [3] |
| PF-06651600 | 10 | 1.5 | [3] |
| PF-06651600 | 30 | 0.5 | [3] |
Table 3: Clinical Efficacy of Ritlecitinib (PF-06651600) in Rheumatoid Arthritis (Phase II)
| Treatment Group | Dose | Change from Baseline in SDAI Score (Week 8) | p-value vs. Placebo | Reference |
| Placebo | - | -16.8 | - | [4] |
| Ritlecitinib | 200 mg once daily | -26.1 | < 0.001 | [4] |
| SDAI: Simplified Disease Activity Index |
Table 4: Clinical Efficacy of Ritlecitinib (PF-06651600) in Alopecia Areata (Phase 2a)
| Treatment Group | Dose | Change from Baseline in SALT Score (Week 24) | p-value vs. Placebo | Reference |
| Placebo | - | - | - | [5] |
| Ritlecitinib | 200 mg QD for 4 weeks, then 50 mg QD | 33.6 | < 0.0001 | [5] |
| Brepocitinib (TYK2/JAK1 inhibitor) | 60 mg QD for 4 weeks, then 30 mg QD | 49.5 | < 0.0001 | [5][6] |
| SALT: Severity of Alopecia Tool |
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
-
Animal Model: Female Lewis rats were used for this study.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Dosing with PF-06651600 or vehicle was initiated on the day of adjuvant injection and continued daily for 14-21 days.
-
Efficacy Assessment: Paw swelling was measured using a plethysmometer. At the end of the study, paws were collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.[3]
Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Female C57BL/6 mice were utilized.
-
Induction of EAE: EAE was induced by subcutaneous immunization with MOG35-55 peptide in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: Prophylactic oral administration of PF-06651600 or vehicle was initiated on the day of immunization.
-
Efficacy Assessment: Mice were scored daily for clinical signs of EAE on a scale of 0 to 5.[3]
Human Rheumatoid Arthritis Clinical Trial (Phase II)
-
Study Design: An 8-week, double-blind, placebo-controlled, parallel-group study was conducted.
-
Participants: Seventy patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133) were enrolled.
-
Intervention: Patients were randomized to receive either oral PF-06651600 (200 mg once daily) or a placebo for 8 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Simplified Disease Activity Index (SDAI) score at week 8.[4]
Visualizations
References
- 1. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Previous Alopecia Areata Treatment on Efficacy Responses up to Week 48 Following Ritlecitinib Treatment: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity of 5TTU: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, a comprehensive understanding of a kinase inhibitor's selectivity is paramount for advancing preclinical and clinical research. This guide provides a detailed cross-reactivity analysis of the investigational inhibitor 5TTU against a panel of kinases, with a direct comparison to the well-characterized EGFR inhibitors, Gefitinib and Erlotinib.
The development of targeted therapies hinges on the ability of small molecule inhibitors to selectively engage their intended targets while minimizing off-target interactions that can lead to unforeseen side effects or polypharmacology.[1][2] This report presents a quantitative analysis of the binding affinity of this compound, a novel kinase inhibitor, against a diverse panel of kinases. To provide a clear benchmark, its performance is contrasted with that of Gefitinib and Erlotinib, two established first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3][4]
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound, Gefitinib, and Erlotinib was assessed against a panel of kinases, with the binding affinity represented by the dissociation constant (Kd). Lower Kd values are indicative of a stronger binding affinity between the inhibitor and the kinase. The data presented in the following table has been synthesized from publicly available datasets for Gefitinib and Erlotinib, while the data for this compound is presented as a hypothetical profile to illustrate a distinct selectivity pattern.
| Kinase Target | This compound (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) |
| EGFR | 5 | 3 | 1 |
| ABL1 | >10000 | 2800 | 10000 |
| AURKA | >10000 | >10000 | >10000 |
| BRAF | >10000 | 3800 | >10000 |
| CDK2 | >10000 | >10000 | >10000 |
| ERBB2 | 500 | 1100 | 340 |
| FYN | >10000 | 10000 | >10000 |
| LCK | >10000 | >10000 | 10000 |
| MET | >10000 | >10000 | >10000 |
| SRC | >10000 | 10000 | >10000 |
| VEGFR2 | 800 | 10000 | >10000 |
Experimental Protocols
The cross-reactivity data for kinase inhibitors is typically generated using high-throughput screening assays. The following is a representative protocol for a competition binding assay, such as the KINOMEscan™ platform, which quantitatively measures the binding of a test compound to a large panel of kinases.
1. Compound Preparation: The test compounds (this compound, Gefitinib, and Erlotinib) are prepared as concentrated stock solutions in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made to assess the concentration-dependent binding to each kinase.
2. Assay Principle: The assay is based on a competitive binding format where the test compound competes with a known, immobilized ligand for binding to the active site of the kinase. The kinases are typically expressed as DNA-tagged fusion proteins.
3. Assay Procedure:
- A mixture of the DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand is prepared in a multi-well plate.
- The mixture is incubated to allow the binding to reach equilibrium.
- Unbound components are washed away.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
4. Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. The data is used to calculate the dissociation constant (Kd), which represents the concentration of the test compound that results in 50% binding of the kinase to the immobilized ligand.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are powerful tools for elucidating complex experimental procedures and biological pathways. The following visualizations depict the workflow for kinase cross-reactivity profiling and the EGFR signaling pathway, a primary target of the compared inhibitors.
References
Validating 5TTU-Induced Phenotypes: A Comparative Guide to Genetic Knockdown of JAK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of the covalent Janus kinase 3 (JAK3) inhibitor, 5TTU, with those of genetic knockdown of JAK3. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its therapeutic potential.
Introduction
Janus kinase 3 (JAK3) is a critical enzyme in the JAK/STAT signaling pathway, playing a pivotal role in the function of the immune system. Its restricted expression to hematopoietic cells makes it an attractive target for the treatment of autoimmune diseases and T-cell malignancies.[1][2] this compound is a covalent inhibitor that specifically targets a unique cysteine residue (Cys909) in JAK3, offering high selectivity.[3] Validating that the biological effects of this compound are indeed a direct consequence of JAK3 inhibition is crucial. The gold standard for such validation is to compare the pharmacological effects of the inhibitor with the phenotypes observed upon genetic knockdown or knockout of the target protein. This guide outlines the methodologies and expected outcomes for such a comparative analysis.
The JAK3 Signaling Pathway
JAK3 is essential for signaling downstream of receptors that utilize the common gamma chain (γc), including those for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 and JAK1 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STATs then translocate to the nucleus to regulate gene expression, driving lymphocyte survival, proliferation, and differentiation. Both this compound and genetic knockdown of JAK3 are expected to disrupt this cascade.
Caption: The JAK3 signaling cascade and points of intervention.
Experimental Workflow for Validation
A logical workflow is essential to compare the effects of this compound and JAK3 knockdown. This involves parallel experiments where one set of cells is treated with this compound and another is subjected to a JAK3 knockdown technique (e.g., siRNA). Both groups, along with appropriate controls, are then stimulated (e.g., with IL-2) and assessed for key phenotypic and signaling readouts.
Caption: Workflow for comparing this compound and JAK3 knockdown.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes when comparing the effects of this compound treatment with JAK3 genetic knockdown in a relevant immune cell line (e.g., T-cells) upon cytokine stimulation.
| Parameter | Control (Vehicle/Scrambled siRNA) | This compound Treatment | JAK3 Genetic Knockdown (siRNA/shRNA) | Expected Concordance |
| JAK3 Protein Level | 100% | ~100% | <20% | N/A |
| IL-2-induced STAT5 Phosphorylation | High | Low | Low | High |
| T-cell Proliferation | High | Low | Low | High |
| Pro-inflammatory Cytokine Production (e.g., IFN-γ) | High | Low | Low | High |
| Expression of JAK3-dependent genes | High | Low | Low | High |
Experimental Protocols
Genetic Knockdown of JAK3 using siRNA
This protocol is adapted for the transient knockdown of JAK3 in primary human T-lymphocytes.
Materials:
-
Primary human T-lymphocytes
-
JAK3-specific siRNA and non-targeting (scrambled) control siRNA
-
Transfection reagent suitable for primary lymphocytes (e.g., Amaxa Nucleofector)
-
RPMI-1640 medium with 10% FBS
-
Quantitative PCR (qPCR) reagents
-
Antibodies for Western blotting (anti-JAK3, anti-β-actin)
Procedure:
-
Cell Preparation: Isolate primary human T-lymphocytes from peripheral blood mononuclear cells (PBMCs).
-
Transfection:
-
Resuspend 2 x 10^6 T-cells in the appropriate nucleofection solution.
-
Add JAK3-specific siRNA or scrambled control siRNA to a final concentration of 1 µmol/l.
-
Transfer the cell/siRNA mixture to a cuvette and electroporate using a pre-optimized program for primary T-cells.
-
Immediately transfer the cells to pre-warmed RPMI-1640 medium and culture for 48-72 hours.
-
-
Validation of Knockdown:
-
qPCR: Harvest a portion of the cells, extract RNA, and perform reverse transcription followed by qPCR using primers specific for JAK3 and a housekeeping gene to quantify the reduction in JAK3 mRNA.
-
Western Blot: Lyse another portion of the cells, separate proteins by SDS-PAGE, and probe with anti-JAK3 and anti-β-actin antibodies to confirm a reduction in JAK3 protein levels.
-
This compound Treatment and Functional Assay (IL-2-induced STAT5 Phosphorylation)
This protocol details the treatment of T-cells with this compound and the subsequent analysis of a key downstream signaling event.
Materials:
-
Primary human T-lymphocytes (or a T-cell line like Kit225)
-
This compound (dissolved in DMSO) and vehicle control (DMSO)
-
Recombinant human IL-2
-
FACS buffer (PBS with 2% FBS)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm)
-
Fluorochrome-conjugated anti-pSTAT5 antibody and corresponding isotype control
Procedure:
-
Cell Preparation and this compound Treatment:
-
Culture T-cells in RPMI-1640 with 10% FBS.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15 minutes at 37°C. An unstimulated control should be included.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding a fixation buffer for 10 minutes at 37°C.[4]
-
Permeabilize the cells by adding a permeabilization buffer and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the permeabilized cells with FACS buffer.
-
Stain the cells with an anti-pSTAT5 antibody or an isotype control for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the T-cell population.
-
Conclusion
A strong correlation between the phenotypic outcomes of this compound treatment and JAK3 genetic knockdown provides compelling evidence for the inhibitor's on-target activity. Both methodologies are expected to result in impaired T-cell proliferation, reduced pro-inflammatory cytokine production, and a blockage of IL-2-induced STAT5 phosphorylation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to validate the mechanism of action of this compound and other selective JAK3 inhibitors, thereby accelerating their development as targeted therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Assessing the In Vivo Duration of JAK3 Inhibition: A Comparative Guide to 5TTU (Ritlecitinib) and Other Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Janus kinase 3 (JAK3) has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. A key determinant of a JAK3 inhibitor's therapeutic potential is its duration of action in vivo, which dictates dosing regimens and ultimately, clinical efficacy and patient compliance. This guide provides a comparative analysis of the in vivo duration of action of the covalent JAK3 inhibitor PF-06651600 (ritlecitinib), associated with the PDB ID 5TTU, and other selective JAK3 inhibitors.
Comparative Analysis of JAK3 Inhibitors
This section provides a quantitative comparison of key pharmacokinetic and pharmacodynamic parameters for ritlecitinib (B609998) and the selective JAK3 inhibitor, decernotinib.
| Parameter | Ritlecitinib (PF-06651600) | Decernotinib (VX-509) | Tofacitinib (Pan-JAK inhibitor) |
| Mechanism of Action | Irreversible (covalent) | Reversible | Reversible |
| Target Selectivity | Selective for JAK3 | Selective for JAK3 | Pan-JAK (JAK1/2/3) |
| Half-life (human) | Approximately 1.3 to 2.3 hours[1] | Data not readily available | Approximately 3.2 hours[1] |
| Oral Bioavailability (human) | Approximately 64%[2] | Data not readily available | ~74% |
| In Vitro Potency (IC50 for JAK3) | 33.1 nM[3] | Kᵢ = 2.5 nM[3] | ~1-5 nM |
| In Vivo Efficacy Models | Rat adjuvant-induced arthritis, mouse experimental autoimmune encephalomyelitis[4] | Rat collagen-induced arthritis, mouse delayed-type hypersensitivity[3] | Various autoimmune and inflammatory models |
Unveiling the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Understanding this pathway is fundamental to appreciating the mechanism of action of JAK inhibitors.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
A Comparative Guide to the Off-Target Profiles of 5TTU (Ritlecitinib) and Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of the covalent JAK3 inhibitor 5TTU, also known as Ritlecitinib (PF-06651600), and other prominent Janus kinase (JAK) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to JAK Inhibitors and the Significance of Off-Target Profiles
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines and growth factors. The JAK-STAT signaling pathway is pivotal in regulating immune responses and inflammation, making JAKs attractive therapeutic targets for autoimmune diseases and cancer. However, the high degree of homology within the ATP-binding sites of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) presents a significant challenge in developing highly selective inhibitors.
Off-target activity of kinase inhibitors can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's off-target profile is therefore crucial for predicting its safety and efficacy. This guide focuses on comparing the selectivity and off-target effects of this compound (Ritlecitinib) with other well-established JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STATs (Signal Transducer and Activator of Transcription), which subsequently translocate to the nucleus to regulate gene expression. The specific JAKs involved vary depending on the cytokine receptor.
Figure 1: The canonical JAK-STAT signaling pathway.
Quantitative Comparison of Kinase Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (Ritlecitinib) and other selected JAK inhibitors against the four JAK family members. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound (Ritlecitinib) | >10,000[1][2] | >10,000[1][2] | 33.1[1][2] | >10,000[2] | JAK3 |
| Tofacitinib | 1.7 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | Pan-JAK (JAK1/3) |
| Baricitinib | 5.9 | 5.7 | >400 | ~53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Off-Target Kinase Profiles
A broader understanding of an inhibitor's off-target profile is critical. While comprehensive, directly comparable kinome-wide screening data for all these inhibitors under identical conditions is not publicly available, the following table summarizes known off-target activities.
| Inhibitor | Known Off-Target Kinases/Families | Notes |
| This compound (Ritlecitinib) | TEC family kinases (BMX, ITK, TXK, TEC, BTK, BLK), HER4[3] | Inhibition is due to a covalent interaction with a cysteine residue analogous to Cys-909 in JAK3. |
| Tofacitinib | Potential for broad off-target effects due to its pan-JAK activity. | |
| Baricitinib | AAK1, BIKE, GAK, STK16[4] | These off-target effects have been investigated for their potential role in viral entry. |
| Upadacitinib | ROCK1, ROCK2[5] | Shows high selectivity for JAK1 over other kinases in broad kinome screening. |
| Filgotinib | Some kinases show IC50 values below the maximum plasma concentration. | Generally considered to have a favorable selectivity profile. |
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for understanding their biological effects. A variety of in vitro biochemical assays are employed for this purpose. Below is a detailed protocol for a representative method, the ADP-Glo™ Luminescent Kinase Assay, which is widely used to measure kinase activity and inhibitor potency.
ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP production. The kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound, Tofacitinib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control for 100% kinase activity.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.
-
Prepare a master mix of the kinase and its specific substrate in the kinase buffer. Add 10 µL of this mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Conclusion
The landscape of JAK inhibitors is continually evolving, with a significant focus on improving selectivity to enhance safety profiles. This compound (Ritlecitinib) represents a highly selective, covalent inhibitor of JAK3, with minimal activity against other JAK family members in biochemical assays. This high selectivity is attributed to its unique covalent binding mechanism. In contrast, other JAK inhibitors like Tofacitinib exhibit broader activity across the JAK family, while inhibitors such as Upadacitinib and Filgotinib show a preference for JAK1.
The off-target profiles of these inhibitors also vary, with Ritlecitinib showing activity against TEC family kinases and Baricitinib inhibiting kinases involved in viral entry. A comprehensive understanding of these off-target effects is essential for both predicting potential adverse events and exploring opportunities for drug repurposing. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, which is a critical component of modern drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of 5TTU: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5TTU, a designation for the Janus Kinase 3 (JAK3) in complex with the covalent inhibitor Ritlecitinib (also known as PF-06651600). Adherence to these procedures will help your institution maintain compliance with hazardous waste regulations and foster a culture of safety.
Immediate Safety and Hazard Information
Ritlecitinib (PF-06651600), the active compound associated with this compound, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Reproductive Toxicity: Suspected of damaging the unborn child.[1]
Due to these potential health effects, all waste containing or contaminated with this compound must be managed as hazardous chemical waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general best practices for potent pharmaceutical compounds and kinase inhibitors should be followed. The following table summarizes the key hazard classifications and disposal recommendations.
| Hazard Classification | Personal Protective Equipment (PPE) | Waste Stream Segregation | Recommended Disposal Method |
| Skin Irritant (Category 2)[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes | Solid Waste, Liquid Waste (Aqueous), Liquid Waste (Organic Solvents) | High-temperature incineration |
| Serious Eye Irritant (Category 2)[1] | Safety glasses or goggles | Sharps Waste | Incineration or as per institutional guidelines |
| Reproductive Toxin (Category 2)[1] | Use of a certified chemical fume hood is recommended for handling the pure compound. | Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. |
Operational Disposal Plan: A Step-by-Step Guide
The following procedures provide a step-by-step guide for the safe disposal of this compound from the point of generation to final disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Includes unused or expired pure compound, contaminated personal protective equipment (gloves, gowns), weigh boats, pipette tips, and other lab materials.
-
Collect this waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "Ritlecitinib (PF-06651600)".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) carboy for aqueous solutions or a glass container for organic solvents).
-
Do not mix this waste with other incompatible chemical waste streams.
-
The container must be clearly labeled as "Hazardous Waste," listing "Ritlecitinib (PF-06651600)" and the solvent(s) with estimated concentrations.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharp objects must be disposed of in a designated, puncture-resistant sharps container.
-
-
Empty Containers:
-
Empty containers that held the pure compound must be managed as hazardous waste.
-
These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory waste, or as directed by your institution's Environmental Health and Safety (EHS) department.[2]
-
2. Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the date when waste was first added.
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials. Use secondary containment to mitigate potential leaks.
3. Requesting Disposal:
-
Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year for partially filled containers), schedule a pickup with your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
4. Final Disposal:
-
The final disposal of this compound waste will be handled by a licensed hazardous waste vendor arranged by your EHS department.
-
The required method for cytotoxic and potent pharmaceutical compounds is high-temperature incineration to ensure complete destruction.[2]
Never dispose of this compound or its containers in the regular trash or down the drain.
Experimental Protocol: Decontamination of Labware
This protocol outlines a best-practice procedure for the decontamination of non-disposable labware (e.g., glassware, spatulas) contaminated with this compound.
Objective: To effectively remove and capture this compound residue from laboratory equipment for proper disposal.
Materials:
-
Contaminated labware
-
Suitable solvent (e.g., ethanol, methanol, or another solvent in which Ritlecitinib is soluble)
-
Two rinse containers (beakers or flasks)
-
Designated liquid hazardous waste container
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Procedure:
-
Initial Rinse:
-
In a chemical fume hood, rinse the contaminated labware with a small amount of the chosen solvent to remove the bulk of the this compound residue.
-
Collect this initial rinsate in the first rinse container.
-
-
Second Rinse:
-
Perform a second rinse with fresh solvent, ensuring all surfaces of the labware are thoroughly wetted.
-
Collect this second rinsate in the second rinse container.
-
-
Third Rinse:
-
Perform a final rinse with fresh solvent.
-
-
Waste Collection:
-
Combine the contents of both rinse containers into the designated liquid hazardous waste container labeled for this compound waste.
-
-
Final Cleaning:
-
The triple-rinsed labware can now be washed using standard laboratory procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the proper segregation, containment, and disposal of this compound hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
